Product packaging for 2,5-Dibromo-3-methoxypyrazine(Cat. No.:CAS No. 489431-66-5)

2,5-Dibromo-3-methoxypyrazine

Cat. No.: B1588872
CAS No.: 489431-66-5
M. Wt: 267.91 g/mol
InChI Key: UCCBMEAEKQVQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dibromo-3-methoxypyrazine is a useful research compound. Its molecular formula is C5H4Br2N2O and its molecular weight is 267.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2O B1588872 2,5-Dibromo-3-methoxypyrazine CAS No. 489431-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCBMEAEKQVQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456715
Record name 2,5-DIBROMO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489431-66-5
Record name 2,5-DIBROMO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 2,5-Dibromo-3-methoxypyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and leverages a multi-step sequence commencing with the selective bromination of 2-aminopyrazine. Subsequent strategic manipulations, including a regioselective methoxylation and a Sandmeyer-type deamination-bromination, afford the target molecule. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and an exploration of the causal factors influencing experimental choices, thereby providing a robust and reproducible approach for the synthesis of this important pyrazine derivative.

Introduction: The Significance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in the realm of drug discovery and development, featuring in a multitude of biologically active compounds. Its unique electronic properties and capacity for hydrogen bonding render it an attractive motif for the design of novel therapeutics. This compound, with its distinct pattern of functionalization, serves as a versatile intermediate for the construction of more complex molecular architectures. The strategic placement of two bromine atoms and a methoxy group allows for selective and differential functionalization through various cross-coupling and nucleophilic substitution reactions.

This guide is structured to provide not just a procedural outline, but a deep-seated understanding of the synthetic strategy, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology as required.

Overall Synthesis Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from the commercially available 2-aminopyrazine. The core logic of this pathway is as follows:

  • Di-bromination: Introduction of two bromine atoms onto the pyrazine ring of 2-aminopyrazine to furnish 2-amino-3,5-dibromopyrazine.

  • Regioselective Methoxylation: Selective replacement of the bromine atom at the 3-position with a methoxy group. This step is crucial for establishing the desired substitution pattern.

  • Deamination and Bromination (Sandmeyer Reaction): Conversion of the remaining amino group to a bromine atom to yield the final product, this compound.

This strategic sequence is depicted in the workflow diagram below.

Synthesis_Pathway A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (Br2 or NBS) in Acetic Acid C 2-Amino-5-bromo-3-methoxypyrazine B->C Nucleophilic Aromatic Substitution (NaOMe, Methanol) D This compound C->D Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial step of the synthesis involves the di-bromination of 2-aminopyrazine. The amino group is an activating group, facilitating electrophilic aromatic substitution on the pyrazine ring.

Mechanism and Rationale

The bromination of 2-aminopyrazine proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the amino group increases the electron density of the pyrazine ring, making it more susceptible to attack by an electrophile (Br+). The reaction can be carried out using molecular bromine in a suitable solvent like acetic acid, or with N-bromosuccinimide (NBS).[1][2] The use of acetic acid as a solvent provides a polar medium to facilitate the reaction, and the presence of a base like sodium acetate can help to buffer the reaction mixture.[2] Controlling the stoichiometry of the brominating agent is key to achieving the desired di-substituted product in high yield.[3]

Experimental Protocol

Materials:

  • 2-Aminopyrazine

  • Glacial Acetic Acid

  • Sodium Acetate Trihydrate

  • Bromine

  • Methanol

  • Concentrated Ammonia Solution

  • Ice

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid.

  • Add sodium acetate trihydrate (2.4 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to -5 °C in an ice-salt bath.

  • Slowly add bromine (1.6 eq) dropwise to the cooled solution over a period of 4 hours, ensuring the temperature remains below 0 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize to pH 8 with concentrated ammonia solution.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-3,5-dibromopyrazine as colorless needles.[2]

Part 2: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

This step involves a regioselective nucleophilic aromatic substitution (SNA) of one of the bromine atoms with a methoxy group. The position of the substitution is directed by the electronic effects of the substituents on the pyrazine ring.

Mechanism and Rationale

The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. In 2-amino-3,5-dibromopyrazine, the bromine atom at the 3-position is more activated towards nucleophilic substitution than the bromine at the 5-position. This is due to the electron-donating effect of the adjacent amino group at the 2-position, which stabilizes the Meisenheimer complex intermediate formed during the attack of the methoxide ion at the C-3 position. The reaction is typically carried out using sodium methoxide in methanol.

Experimental Protocol

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium Metal

  • Anhydrous Methanol

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Add 2-amino-3,5-dibromopyrazine (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromo-3-methoxypyrazine.

Part 3: Synthesis of this compound

The final step is the conversion of the amino group of 2-amino-5-bromo-3-methoxypyrazine to a bromine atom. This is achieved through a Sandmeyer reaction, a well-established method for the transformation of aromatic amines.[4][5][6]

Mechanism and Rationale

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.

  • Displacement: The diazonium salt is then treated with a copper(I) bromide solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical, which then reacts with the bromide ion to form the final aryl bromide.[7]

The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol

Materials:

  • 2-Amino-5-bromo-3-methoxypyrazine

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO2)

  • Copper(I) Bromide (CuBr)

  • Diethyl Ether

  • 40% Sodium Hydroxide (NaOH) solution

Procedure:

  • In a reaction vessel, dissolve 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in 48% hydrobromic acid at a low temperature (e.g., -10 °C).

  • In a separate beaker, prepare a solution of sodium nitrite (1.5 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred pyrazine solution, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the mixture for an additional hour at 0 °C.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic amount) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

  • Neutralize the reaction mixture with a 40% sodium hydroxide solution and extract the product with diethyl ether.[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-AminopyrazineC4H5N395.10White to off-white crystalline solid
2-Amino-3,5-dibromopyrazineC4H3Br2N3252.89Colorless needles
2-Amino-5-bromo-3-methoxypyrazineC5H5BrN3O218.02Solid
This compoundC5H4Br2N2O283.90Solid

Conclusion

The synthetic pathway detailed in this guide provides a reliable and logical approach to the preparation of this compound. By understanding the underlying principles of each reaction step—from the initial electrophilic bromination to the final Sandmeyer reaction—researchers can confidently execute this synthesis and adapt it as necessary. The strategic functionalization of the pyrazine core through this multi-step process underscores the versatility of fundamental organic reactions in constructing valuable and complex heterocyclic molecules for a wide range of scientific applications.

References

Spectroscopic Data of 2,5-Dibromo-3-methoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2,5-Dibromo-3-methoxypyrazine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of bromine atoms and a methoxy group provides versatile handles for further chemical modification through cross-coupling reactions and nucleophilic substitutions.[2] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by comparative data from related pyrazine derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic pyrazine ring, the electron-donating methoxy group, and the electron-withdrawing bromine atoms, give rise to a unique spectroscopic fingerprint. The following sections will dissect the contributions of each of these components to the overall NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methoxy protons and the single aromatic proton on the pyrazine ring.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2Singlet1HPyrazine C-H
~4.0-4.2Singlet3HMethoxy (-OCH₃)

Interpretation:

  • Aromatic Proton: The lone proton on the pyrazine ring is expected to appear as a singlet in the downfield region (~8.0-8.2 ppm). Its deshielded nature is due to the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the ring.

  • Methoxy Protons: The three protons of the methoxy group will also give rise to a singlet, typically in the range of 4.0-4.2 ppm. The chemical shift is influenced by the electron-donating oxygen atom.

A ¹H NMR spectrum for this compound is indexed on ChemicalBook, confirming the existence of experimental data.[3]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Caption: General workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~155-160C-OCH₃
~140-145C-Br
~135-140C-H
~120-125C-Br
~53-56-OCH₃

Interpretation:

  • Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring will have distinct chemical shifts due to the different substituents. The carbon attached to the methoxy group (C-OCH₃) is expected to be the most downfield, followed by the carbons bonded to the bromine atoms (C-Br) and the carbon with the hydrogen atom (C-H).

  • Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typically around 53-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3150C-H stretchAromatic C-H
~2950-2850C-H stretchMethoxy (-OCH₃)
~1550-1600C=N stretchPyrazine ring
~1450-1500C=C stretchPyrazine ring
~1250-1300C-O stretchAryl ether
~1000-1100C-O stretchAryl ether
~600-800C-Br stretchBromo-aromatic

Interpretation:

  • Aromatic C-H Stretch: A weak to medium absorption in the 3050-3150 cm⁻¹ region is indicative of the C-H bond on the pyrazine ring.

  • Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methoxy group are expected in the 2950-2850 cm⁻¹ range.

  • Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1450-1600 cm⁻¹ region.

  • C-O and C-Br Stretches: The stretching vibrations of the C-O bond of the aryl ether and the C-Br bonds will be present in the fingerprint region of the spectrum.

An FTIR spectrum of this compound is available on SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₄Br₂N₂O), which is approximately 268 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion will appear as a characteristic isotopic cluster. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

    • Loss of a bromine atom (•Br) to give an [M-79]⁺ or [M-81]⁺ ion.

    • Loss of carbon monoxide (CO) from the ring.

A GC-MS spectrum of this compound is available on SpectraBase.[5]

Caption: Potential fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. This information is indispensable for chemists working on the synthesis and application of this versatile building block in the development of new chemical entities with potential applications in medicine and agriculture.

References

2,5-Dibromo-3-methoxypyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dibromo-3-methoxypyrazine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond surface-level data to offer actionable insights into its synthesis, reactivity, and strategic application in modern organic chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a polysubstituted heteroaromatic compound featuring a pyrazine core. This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by its two bromine atoms and the electronic influence of the methoxy group.

PropertyValueSource(s)
CAS Number 489431-66-5[1][2][3]
Molecular Formula C₅H₄Br₂N₂O[1][2][4][5]
Molecular Weight 267.91 g/mol [1][4][5]
IUPAC Name This compound[3]
Appearance White to off-white crystalline solid[6]
Solubility Moderately soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[6]
Storage Conditions Inert atmosphere, 2-8°C[1]

Strategic Synthesis of this compound

Workflow: Diazotization and Sandmeyer-type Bromination

The conversion of an amino group on a heteroaromatic ring to a bromide is a classic and reliable transformation. The Sandmeyer reaction, or a related variant, is the method of choice. The amino group is first converted to a diazonium salt under cold, acidic conditions, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt.

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A 2-Amino-5-bromo-3-methoxypyrazine (CAS: 5900-13-0) B Step 1: Diazotization NaNO₂, HBr (aq) -5 to 0°C A->B Reactant C Step 2: Sandmeyer Bromination CuBr 0 to 25°C B->C Intermediate: Pyrazinediazonium Salt D This compound (CAS: 489431-66-5) C->D Product Formation

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-5-bromo-3-methoxypyrazine.

Materials:

  • 2-amino-5-bromo-3-methoxypyrazine (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~5-6 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in a 48% aqueous HBr solution. Cool the mixture to between -5°C and 0°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Causality Note: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Sandmeyer Reaction: In a separate flask, dissolve/suspend copper(I) bromide (1.2 eq) in HBr. Cool this solution to 0°C. Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Expertise Note: The slow addition controls the evolution of nitrogen gas and any exotherm.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity and Applications in Drug Discovery

The utility of this compound stems from the differential reactivity of its two bromine atoms, which allows for selective functionalization. This makes it a valuable building block for creating libraries of complex molecules in drug discovery programs.[7][8][9]

Key Reaction: Palladium-Catalyzed Cross-Coupling

The bromine atoms on the pyrazine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for constructing C-C and C-N bonds.[7]

Mechanism Insight: The pyrazine core is electron-deficient, which facilitates the oxidative addition step in the catalytic cycle of palladium cross-coupling reactions. The bromine at the 2-position is generally more reactive than the one at the 5-position due to the electronic influence of the adjacent nitrogen and methoxy groups. This allows for potential site-selective reactions.

G A This compound D Mono-arylated Product (e.g., 2-Aryl-5-bromo-3-methoxypyrazine) A->D Suzuki Coupling B Aryl Boronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D Catalyst System F Di-arylated Product D->F Sequential Suzuki E Second Cross-Coupling (Different Boronic Acid) E->F

Caption: Workflow for sequential Suzuki cross-coupling reactions.

Protocol: Suzuki Cross-Coupling

Objective: To perform a selective mono-arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add this compound, the aryl boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product. This product can then be used in a second, different coupling reaction if desired.[7]

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

  • Hazard Class: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[1][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • GHS Statements: Signal Word: Warning. Precautionary Statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray).[1]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for controlled, sequential functionalization, making it an ideal scaffold for constructing diverse molecular architectures. For research teams engaged in the discovery of novel therapeutics or functional materials, mastering the handling and reactivity of this intermediate provides a significant strategic advantage in the rapid development of new chemical entities.

References

Navigating the Solubility Landscape of 2,5-Dibromo-3-methoxypyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical determinant of a compound's downstream developability, impacting everything from formulation and bioavailability to ultimate therapeutic efficacy. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of 2,5-Dibromo-3-methoxypyrazine in organic solvents. While specific quantitative data for this compound remains proprietary or unpublished in public literature, this guide synthesizes fundamental principles of solubility, data from analogous structures, and established experimental protocols to empower researchers in their handling and application of this promising heterocyclic compound.

Understanding the Molecule: Physicochemical Profile of this compound

A thorough analysis of a molecule's structural and electronic features is the first step in predicting its solubility behavior. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Molecular Characteristics:

PropertyValueSource
Chemical Formula C₅H₄Br₂N₂O[1]
Molecular Weight 267.91 g/mol [2][3]
Appearance White or nearly white crystalline solid[4]
Melting Point 112 - 114 °C[4]
Predicted LogP 2.1 - 2.37[4][5]
Predicted Water Solubility Insoluble[4]

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, imparts a degree of polarity to the molecule.[6] However, the two bromine substituents, being large and electron-withdrawing, significantly increase the molecule's lipophilicity and molecular weight. The methoxy group adds a polar ether linkage but also contributes to the overall size. The predicted LogP value of over 2 indicates a preference for lipophilic environments over aqueous media. This is consistent with the prediction of it being insoluble in water.[4]

Theoretical Framework: Predicting Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The solubility of a solute in a solvent is a thermodynamic equilibrium process.[7] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Factors Influencing the Solubility of this compound:

  • Polarity: The molecule possesses both polar (pyrazine ring, methoxy group) and nonpolar (bromine atoms, aromatic ring) regions. Therefore, its solubility will be highest in solvents with intermediate polarity that can effectively interact with both aspects of its structure.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., alcohols) are likely to exhibit favorable interactions.

  • Dipole Moment: The asymmetrical substitution on the pyrazine ring will result in a net dipole moment, suggesting favorable interactions with polar aprotic solvents.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

  • High Expected Solubility:

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates. Their high polarity and ability to accept hydrogen bonds should facilitate strong interactions with the solute. A study on the similarly structured 2-bromo-5-hydroxypyrazine showed the highest solubility in DMF.[8]

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective solvents due to their ability to engage in dipole-dipole interactions and their intermediate polarity.

  • Moderate Expected Solubility:

    • Ethers: Tetrahydrofuran (THF) and Dioxane, being polar ethers, should offer moderate solubility.

    • Ketones: Acetone and Methyl Ethyl Ketone (MEK) are polar aprotic solvents that should be reasonably effective.

    • Alcohols: Methanol and ethanol can act as both hydrogen bond donors and acceptors. While the hydrogen bond accepting capability of this compound is present, its hydrogen bond donating capacity is absent. This might limit its solubility compared to polar aprotic solvents.

  • Low to Negligible Expected Solubility:

    • Nonpolar Solvents: Hexanes, heptane, and toluene are unlikely to be effective solvents due to the significant polarity of the pyrazine and methoxy functionalities.

    • Water: As predicted by its LogP and confirmed by supplier data, the compound is expected to have very low aqueous solubility.[4]

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data in a research and development setting.[9] The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[10]

Workflow for Solubility Determination

Caption: A typical experimental workflow for determining the solubility of a compound.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in an incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is crucial to ensure that the system has reached a thermodynamic equilibrium between the solid and the solution.[7]

  • Sample Collection and Preparation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method (select an appropriate column, mobile phase, and UV wavelength for detection).

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered sample (appropriately diluted if necessary) and record the peak area.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the sample.

    • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Analogous Compound Solubility Data

While direct data for this compound is scarce, the solubility of 2-bromo-5-hydroxypyrazine has been experimentally determined in a range of solvents.[8] This data provides a valuable point of reference, suggesting a similar trend in solubility behavior for this compound, with adjustments for the differences in substituents (methoxy vs. hydroxyl and the additional bromine). The hydroxyl group in 2-bromo-5-hydroxypyrazine can act as both a hydrogen bond donor and acceptor, which may lead to different solubility profiles in protic solvents compared to the methoxy-substituted analog.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents such as DMF and DMSO, and moderately soluble in alcohols and chlorinated solvents, with poor solubility in nonpolar solvents and water.

For drug development professionals, obtaining precise, in-house experimental data using standardized methods like the shake-flask protocol is strongly recommended. This will enable the creation of robust formulations and ensure the reliability of biological and chemical assays. Future research efforts should aim to publish quantitative solubility data for this compound in a broad range of pharmaceutically relevant solvents to further aid the scientific community.

References

Reactivity of bromine atoms in 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Reactivity of 2,5-Dibromo-3-methoxypyrazine

Abstract

This compound stands as a pivotal heterocyclic building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is derived from the differential reactivity of its two bromine substituents, located at the C2 and C5 positions of the electron-deficient pyrazine core. This guide provides a comprehensive exploration of the electronic and steric factors governing this regioselectivity. We will delve into the mechanisms and field-proven protocols for achieving selective functionalization through various palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings—as well as nucleophilic aromatic substitution (SNAr). The principles discussed are contextualized through their application in the synthesis of complex molecules, such as the novel opioid analgesic PZM21. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile scaffold.

The Molecular Landscape: Understanding Differential Reactivity

The synthetic value of this compound lies in the ability to selectively functionalize one bromine atom over the other. This selectivity is not arbitrary; it is a direct consequence of the molecule's electronic architecture. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further modulated by the substituents.

  • The Methoxy Group (C3): The -OCH₃ group at the C3 position is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is to donate electron density to the ring.

  • Bromine Atom at C2: This position is ortho to the methoxy group and adjacent to a ring nitrogen. It experiences the strong electron-withdrawing pull of the adjacent nitrogen, making the C2 carbon highly electrophilic.

  • Bromine Atom at C5: This position is meta to the methoxy group and also adjacent to a ring nitrogen. While still influenced by the nitrogen, it does not benefit from the same degree of electronic activation as the C2 position.

Consequently, the C2-Br bond is more polarized and the C2 carbon is more electron-deficient than its C5 counterpart. This renders the C2 position the primary site for reactions involving an initial oxidative addition step in palladium catalysis or attack by a strong nucleophile.[1]

Caption: Electronic landscape of this compound.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The most powerful tools for the selective functionalization of this compound are palladium-catalyzed cross-coupling reactions. These methods offer a modular and efficient way to form new carbon-carbon and carbon-heteroatom bonds with high fidelity at the more reactive C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and the low toxicity of its reagents.[2][3][4] The catalytic cycle proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For this compound, oxidative addition of the Pd(0) catalyst occurs preferentially at the more electron-deficient C2-Br bond.

Suzuki_Cycle pd0 Pd(0)L2 add Oxidative Addition pd0->add pdiib L2Pd(II)(Py-Br)(X) add->pdiib trans Transmetalation pdiib->trans pdiir L2Pd(II)(Py-R)(X) trans->pdiir out_ligand B(OR)2(Base) + X- trans->out_ligand reduct Reductive Elimination pdiir->reduct reduct->pd0 out_product Py-R (Ar-R') reduct->out_product in_ligand R-B(OR)2 + Base in_ligand->trans in_halide Py-Br (Ar-X) in_halide->add

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Representative Conditions for Mono-Arylation

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical YieldReference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80-9012Good[6]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100-1104-12Excellent[6]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good[6]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and Pd₂(dba)₃ (2 mol%).

  • Ligand Addition: Add the phosphine ligand, such as SPhos (4 mol%), to the mixture.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 or 5:1 ratio).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-3-methoxypyrazine product.[3][7]

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds.[8][9] While highly effective and tolerant of many functional groups, the toxicity of tin compounds necessitates careful handling and purification.[8][9] The mechanism is analogous to the Suzuki coupling, and selectivity is also governed by the preferential oxidative addition at the C2 position.[10]

Data Presentation: Representative Conditions for Stille Coupling

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Reference
Pd(PPh₃)₄ (2)--Toluene90-11012-16[11]
Pd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene90-11012-16[11]
Pd(OAc)₂ (2)DabcoCuI, CsFDMF40-8012-24[9]

Experimental Protocol: Selective Stille Coupling at C2

  • Reaction Setup: In a flame-dried Schlenk tube under argon, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous, degassed toluene.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-16 hours. Monitor for the disappearance of the starting material.

  • Workup: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as a filterable solid. Filter the mixture through Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the C2-functionalized product.[8][11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis.[12][13][14] The reaction couples an amine with an aryl halide. The choice of ligand and base is critical for achieving high yields and preventing side reactions.[14][15] The greater electrophilicity of the C2 position makes it the preferred site for amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_halide L2Pd(II)(Ar)(X) oa->pd2_halide amine_coordination Amine Coordination & Deprotonation pd2_halide->amine_coordination pd2_amido [L2Pd(II)(Ar)(NR2)] amine_coordination->pd2_amido out_byproduct Base-H+ + X- amine_coordination->out_byproduct re Reductive Elimination pd2_amido->re re->pd0 out_product Ar-NR2 re->out_product in_halide Ar-X in_halide->oa in_amine HNR2 + Base in_amine->amine_coordination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Data Presentation: Representative Conditions for Mono-Amination

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Reference
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.4)Toluene80-1006-18[12]
Pd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.5)Dioxane10012-24[16]
"G3" Precat. (2)BrettPhosLiHMDS (1.5)THF25-654-12[13]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C2

  • Reaction Setup: Charge a Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., XantPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate.

  • Purification: Purify via silica gel chromatography to obtain the 2-amino-5-bromo-3-methoxypyrazine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] The reaction is uniquely co-catalyzed by palladium and a copper(I) salt, typically CuI.[18][19] The reaction proceeds readily at the C2 position of the dibromopyrazine substrate under mild conditions.

Data Presentation: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Reference
Pd(PPh₃)₄ (2)CuI (1)Et₃NTHF/DMF25-602-8[18][20]
PdCl₂(PPh₃)₂ (2)CuI (4)PiperidineCH₃CNRT-804-12[20]
Pd(OAc)₂ (1)CuI (2)DIPAToluene60-806-16[21]

Experimental Protocol: Selective Sonogashira Coupling at C2

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 equiv.), CuI (1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).[20]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.

  • Workup: Once complete, filter the reaction mixture to remove amine salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer and remove the solvent in vacuo.

  • Purification: Purify the resulting 2-alkynyl-5-bromo-3-methoxypyrazine by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the highly electron-deficient nature of the pyrazine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[22][23] This mechanism involves the addition of a potent nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[24][25]

For SNAr to occur, two conditions must be met:

  • The ring must be highly electron-poor.

  • There must be a good leaving group (bromide is excellent).

Both bromine atoms on this compound are activated towards SNAr by the adjacent nitrogen atoms. However, the C2 position is generally more reactive due to its higher electrophilicity. This pathway is most effective with strong, soft nucleophiles like thiolates or under forcing conditions with alkoxides or amines.

SNAr_Mechanism start Py-Br + Nu- ts1 Transition State 1 start->ts1 Attack of Nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ts1->meisenheimer ts2 Transition State 2 meisenheimer->ts2 Loss of Leaving Group product Py-Nu + Br- ts2->product

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Case Study: A Key Intermediate for the Opioid Analgesic PZM21

The practical importance of the selective reactivity of this compound is exemplified in its use as a precursor for the synthesis of PZM21.[26] PZM21 is a functionally selective µ-opioid receptor agonist identified through computational docking, designed to provide potent analgesia with reduced side effects like respiratory depression.[26][27][28]

The synthesis of PZM21 and its analogs often involves an initial, selective functionalization at the C2 position of the pyrazine core, leaving the C5 bromine available for a subsequent transformation. For example, a key synthetic step could involve a Buchwald-Hartwig amination at the C2 position, followed by a Suzuki coupling at the C5 position to build the complex molecular architecture. This strategy highlights how controlling the regiochemistry of this specific building block is crucial for the efficient construction of high-value pharmaceutical agents.

Conclusion

The reactivity of the bromine atoms in this compound is a well-defined and predictable system governed by the electronic interplay of the pyrazine nitrogens and the methoxy substituent. The C2 position is consistently the more reactive site for a host of transformative reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. This reliable regioselectivity allows chemists to use the molecule as a versatile scaffold, sequentially introducing different functionalities at the C2 and C5 positions. By understanding the principles outlined in this guide and applying the robust protocols provided, researchers can effectively harness the synthetic potential of this valuable intermediate for applications ranging from drug discovery to materials science.

References

The Strategic Deployment of 2,5-Dibromo-3-methoxypyrazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, embedded in numerous natural products and clinically approved therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapies. Within this esteemed class of heterocyles, 2,5-Dibromo-3-methoxypyrazine emerges as a particularly strategic building block. This technical guide delves into the core attributes of this molecule, providing a comprehensive overview of its synthesis, reactivity, and vast potential in the development of novel therapeutic agents. The presence of two reactive bromine atoms at the C2 and C5 positions, differentiated by the electronic influence of the adjacent methoxy group, offers a canvas for selective and sequential functionalization. This inherent reactivity, coupled with the established pharmacological relevance of the methoxypyrazine motif, positions this compound as a high-value intermediate for researchers, scientists, and drug development professionals. This guide will illuminate the causality behind its synthetic utility and provide actionable protocols for its strategic deployment in medicinal chemistry programs.

Core Attributes and Synthetic Considerations

This compound is a crystalline solid that serves primarily as a specialty intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its molecular structure is primed for selective functionalization, making it a valuable component in the construction of complex heterocyclic compounds.[2]

Synthesis of this compound

Conceptual Synthetic Workflow

cluster_synthesis Synthesis of this compound start Aminopyrazine Precursor step1 Diazotization (e.g., NaNO2, HBr) start->step1 step2 Sandmeyer-type Bromination (e.g., CuBr) step1->step2 intermediate1 Brominated Pyrazine step2->intermediate1 step3 Methoxylation (e.g., NaOMe, Methanol) intermediate1->step3 step4 Further Bromination (e.g., NBS or Br2) step3->step4 product This compound step4->product

Caption: A plausible synthetic pathway to this compound.

Strategic Functionalization: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the differential reactivity of its two bromine atoms, enabling regioselective cross-coupling reactions. This allows for the sequential introduction of diverse chemical moieties, a critical advantage in the construction of compound libraries for lead discovery and optimization. The electron-donating methoxy group at the C3 position is expected to influence the electronic environment of the adjacent bromine atoms, potentially allowing for selective reactions under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a robust method for creating biaryl and heteroaryl-aryl structures. These motifs are prevalent in kinase inhibitors, where they often occupy the ATP-binding site.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as the amino group is a key pharmacophore in a vast array of drugs. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides. This reaction is particularly relevant for synthesizing substituted aminopyrazines, which are common cores in kinase inhibitors.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and phosphine ligand to an oven-dried Schlenk tube.

  • Add the base and this compound.

  • Seal the tube, remove from the glovebox, and add the degassed solvent followed by the amine via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Key Considerations for Buchwald-Hartwig Amination

ParameterCommon Choices & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are commonly used. Pre-catalysts often offer higher activity and stability.
Ligand The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like XPhos and SPhos are generally effective for challenging couplings.
Base Strong bases like NaOtBu are common, but weaker bases such as Cs₂CO₃ or K₃PO₄ can be advantageous for substrates with base-sensitive functional groups.
Solvent Aprotic solvents like toluene, 1,4-dioxane, and THF are typically used. The solvent should be anhydrous and thoroughly degassed.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing linear alkynyl linkers, which can act as rigid spacers or as precursors for further transformations in drug design.

Experimental Protocol: Generalized Sonogashira Coupling

Objective: To couple a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyrazine ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3] The nitrogen atoms of the pyrazine can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Given this precedent, derivatives of this compound are highly promising candidates for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Conceptual Design of Kinase Inhibitors

cluster_design Kinase Inhibitor Design Strategy start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald intermediate Mono-functionalized Pyrazine suzuki->intermediate buchwald->intermediate final_coupling Second Cross-Coupling (Suzuki, Buchwald, or Sonogashira) intermediate->final_coupling product Disubstituted Pyrazine Kinase Inhibitor Scaffold final_coupling->product

Caption: A strategic approach to synthesizing kinase inhibitor scaffolds.

By employing sequential cross-coupling reactions, a diverse library of disubstituted pyrazines can be generated. For instance, a Suzuki coupling at one of the bromine positions could introduce a moiety to occupy the hydrophobic pocket of the kinase active site, while a subsequent Buchwald-Hartwig amination at the remaining bromine could install a group to interact with the solvent-exposed region, enhancing solubility and selectivity.

Table of Potential Kinase Targets for Pyrazine-Based Inhibitors

Kinase TargetTherapeutic AreaRationale for Pyrazine Scaffold
EGFR (Epidermal Growth Factor Receptor)Oncology (e.g., Lung Cancer)The pyrazine core can mimic the hinge-binding interactions of known EGFR inhibitors.
VEGFR (Vascular Endothelial Growth Factor Receptor)Oncology (Anti-angiogenesis)Pyrazine derivatives have shown potent anti-angiogenic activity through VEGFR inhibition.
CDKs (Cyclin-Dependent Kinases)Oncology (Cell Cycle Control)The planar nature of the pyrazine ring is well-suited for the ATP-binding pocket of CDKs.
JAK (Janus Kinase)Inflammation & Autoimmune DiseasesPyrazine-based scaffolds are being explored for the development of selective JAK inhibitors.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for modern medicinal chemistry. Its capacity for selective and sequential functionalization through a variety of robust cross-coupling reactions provides a direct route to novel and diverse chemical matter. While specific examples of its incorporation into clinical candidates are not yet prevalent in public literature, the overwhelming success of the pyrazine scaffold in drug discovery, particularly in the realm of kinase inhibition, strongly suggests a bright future for this compound. The detailed synthetic strategies and adaptable protocols provided in this guide are intended to empower researchers to unlock the full potential of this compound in their quest for the next generation of innovative therapeutics.

References

An In-depth Technical Guide to 2,5-Dibromo-3-methoxypyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-methoxypyrazine, a key heterocyclic building block in organic synthesis. The document delves into the historical context of pyrazine chemistry, details plausible synthetic pathways leading to the title compound, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide explores the diverse applications of this compound, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents and functional materials. The content is structured to provide both a foundational understanding for researchers new to the field and in-depth, actionable insights for experienced scientists in drug discovery and process development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, are a class of molecules that have garnered significant attention in the scientific community. Their unique electronic properties, arising from the presence of the two nitrogen atoms, render them valuable scaffolds in medicinal chemistry, materials science, and flavor and fragrance industries. The pyrazine core is a common motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.

The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. Halogenated pyrazines, in particular, serve as versatile intermediates, enabling the introduction of various substituents through cross-coupling reactions and nucleophilic substitutions. Among these, this compound stands out as a valuable building block due to its distinct substitution pattern, offering multiple reactive sites for the construction of complex molecular architectures.

Historical Context and Discovery

While the precise date of the first synthesis of this compound is not well-documented in readily available literature, its development is intrinsically linked to the broader history of pyrazine chemistry. The exploration of pyrazine derivatives for various applications has been an ongoing effort for decades. The inherent reactivity of the pyrazine ring, particularly its susceptibility to both electrophilic and nucleophilic attack under specific conditions, has paved the way for the synthesis of a vast library of substituted pyrazines. The introduction of bromine atoms and a methoxy group, as seen in the title compound, is a logical progression in the quest for functionalized heterocyclic intermediates with tailored reactivity for use in complex organic synthesis.

Synthesis of this compound: A Plausible Multi-step Approach

A direct, one-pot synthesis of this compound from simple precursors is challenging due to the directing effects of the substituents on the pyrazine ring. A more plausible and controllable approach involves a multi-step synthesis, likely starting from a readily available pyrazine derivative. Based on established pyrazine chemistry, a hypothetical yet scientifically sound synthetic route is proposed below. This pathway leverages known transformations within heterocyclic chemistry to achieve the desired substitution pattern.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the following key steps, starting from 2-aminopyrazine:

Synthesis_of_this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Diazotization and Bromination (Sandmeyer-type Reaction) A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Br2, NaOAc AcOH C 2-Amino-5-bromo-3-methoxypyrazine B->C NaOMe, MeOH Reflux D This compound C->D 1. NaNO2, HBr 2. CuBr

A plausible synthetic route to this compound.
Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established methodologies for similar transformations and serve as a practical guide for the synthesis.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • Principle: This step involves the direct bromination of 2-aminopyrazine. The amino group is an activating group, directing the electrophilic bromine to the ortho and para positions (positions 3 and 5).

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in glacial acetic acid, add sodium acetate (2.5 eq).

    • Cool the mixture in an ice bath and add a solution of bromine (2.2 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

  • Principle: This step utilizes a nucleophilic aromatic substitution reaction where the more activated bromine atom at the 3-position is displaced by a methoxide ion. A German patent describes a similar reaction where 2-amino-3,5-dibromopyrazine is reacted with sodium methylate in methanol[1].

  • Procedure:

    • Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.

    • Add 2-amino-3,5-dibromopyrazine (1.0 eq) to the sodium methoxide solution.

    • Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-bromo-3-methoxypyrazine.

Step 3: Synthesis of this compound

  • Principle: This final step involves the conversion of the amino group to a bromine atom via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite in the presence of a strong acid (HBr), and the resulting diazonium salt is then treated with a copper(I) bromide catalyst.

  • Procedure:

    • Suspend 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₅H₄Br₂N₂O[2][3]
Molecular Weight 267.91 g/mol [2]
Appearance White to off-white crystalline solid-
CAS Number 489431-66-5[2][3]
Boiling Point 241.5 °C at 760 mmHg (Predicted)[4]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.-
Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing two singlets. One singlet in the aromatic region corresponding to the proton at the 6-position of the pyrazine ring, and another singlet in the upfield region corresponding to the three protons of the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms and the electron-donating effect of the methoxy group.

  • MS (Mass Spectrometry): The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.[5]

  • IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrazine ring, and C-O stretching of the methoxy group.[6]

Chemical Reactivity and Applications in Organic Synthesis

The presence of two bromine atoms and a methoxy group on the pyrazine ring imparts a unique reactivity profile to this compound, making it a valuable intermediate in organic synthesis.

Reactivity Profile

Reactivity_of_this compound cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Aromatic Substitution A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E Reaction with Nucleophiles (e.g., R-OH, R-SH, R2NH) A->E

Key reaction types involving this compound.

The two bromine atoms are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can potentially be exploited for sequential functionalization. The bromine at the 2-position is generally more reactive towards nucleophilic attack and oxidative addition to palladium(0) due to the electronic influence of the adjacent nitrogen and methoxy groups.

Applications in Medicinal Chemistry and Materials Science

The pyrazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as an excellent starting material for the synthesis of novel drug candidates. The ability to introduce diverse functionalities at the 2- and 5-positions allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This compound can be used to synthesize libraries of compounds for screening against various kinases implicated in cancer and other diseases.

  • GPCR Modulators: G-protein coupled receptors are another important class of drug targets. The pyrazine scaffold can be elaborated to create ligands that modulate the activity of these receptors.

  • Functional Materials: The electron-deficient nature of the pyrazine ring makes it an interesting component for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various substituents via cross-coupling reactions allows for the tuning of the material's electronic and photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, coupled with the inherent biological relevance of the pyrazine scaffold, makes it a key intermediate for the development of new pharmaceuticals and functional materials. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers to leverage this important molecule in their scientific endeavors. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with significant societal impact.

References

Theoretical Framework for Elucidating the Electronic Structure of 2,5-Dibromo-3-methoxypyrazine: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrazine scaffold allows for the fine-tuning of its physicochemical and electronic properties, which in turn dictates its biological activity and potential as a drug candidate. This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of a specific, highly functionalized derivative, 2,5-Dibromo-3-methoxypyrazine. By leveraging Density Functional Theory (DFT), we outline a robust computational methodology to explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. Understanding these fundamental electronic properties is paramount for predicting the molecule's reactivity, stability, and potential intermolecular interactions with biological targets, thereby guiding rational drug design and development.[3][4]

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in drug discovery.[1][5] Its unique combination of aromaticity, hydrogen bonding capability (via nitrogen lone pairs), and metabolic stability makes it a versatile building block for creating molecules with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][6]

The introduction of substituents, such as halogens (e.g., bromine) and electron-donating groups (e.g., methoxy), dramatically alters the electronic landscape of the pyrazine core.[7] Halogen atoms can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while also modifying the molecule's lipophilicity and metabolic profile.[7] The methoxy group, an electron-donating substituent, directly influences the electron density distribution within the aromatic system, impacting reactivity and interaction sites.[8]

This compound combines these features, making it a molecule of significant interest for synthetic and medicinal chemistry.[9][10] A thorough understanding of its electronic structure is not merely an academic exercise; it provides predictive power for its chemical behavior and biological potential. This guide details the theoretical and computational protocols necessary to achieve this understanding.

The Role of Electronic Structure in Rational Drug Design

The electronic structure of a molecule is the foundation of its chemical identity and reactivity. For drug development professionals, key electronic descriptors provide critical insights:

  • Reactivity and Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical stability and reactivity.[11][12] A smaller HOMO-LUMO gap suggests higher reactivity, which can be desirable for covalent inhibitors or problematic if it leads to off-target effects.

  • Intermolecular Interactions: The distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP), reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3] This map is invaluable for predicting non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are the primary forces governing drug-receptor binding.[4][13]

  • Metabolic Fate: The most reactive sites on a molecule, identifiable through electronic structure analysis, are often the primary targets for metabolic enzymes like Cytochrome P450. Predicting these sites can help in designing molecules with improved metabolic stability and pharmacokinetic profiles.

Core Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for studying the electronic properties of organic molecules, offering an excellent balance between computational cost and accuracy.[14][15] The following protocols outline a standard workflow for analyzing this compound.

Methodological Choices: Functional and Basis Set

The selection of a DFT functional and basis set is a critical first step that dictates the quality of the results.

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for both geometries and electronic properties.[16][17]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides sufficient flexibility for describing the valence electrons. The addition of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) are essential for capturing the correct bonding environment, especially for a molecule containing second-row and heavier elements like bromine.[13][18]

Step-by-Step Computational Protocol

The theoretical investigation follows a logical sequence of calculations, where the output of one step serves as the input for the next. This workflow ensures a self-validating and robust analysis.

G cluster_workflow Computational Workflow cluster_analysis Post-Processing Analysis mol_build 1. Molecular Structure Input (Build this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry single_point 4. Single-Point Energy Calculation (Refined Electronic Properties) freq_calc->single_point Verified Structure analysis 5. Property Analysis single_point->analysis Wavefunction File fmo HOMO-LUMO Analysis mep MEP Mapping nbo NBO Analysis

Caption: A standard workflow for DFT-based analysis of molecular electronic structure.

Protocol 1: Detailed DFT Calculation Workflow

  • Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry.[17]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[19]

  • Single-Point Energy and Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the necessary output files (e.g., checkpoint file, formatted checkpoint file) for further analysis.

  • Post-Processing and Analysis:

    • Frontier Molecular Orbital (FMO) Analysis: Visualize the HOMO and LUMO isosurfaces and record their energy values. Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).[20]

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface mapped onto the total electron density. This visualizes the charge distribution, identifying nucleophilic (negative potential, typically red) and electrophilic (positive potential, typically blue) sites.[3]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to analyze charge distribution, atomic hybridizations, and intramolecular charge transfer (hyperconjugation) effects, which provide deeper insights into bonding and stability.[16][21]

Predicted Electronic Properties and Discussion

Based on established principles and data from similar pyrazine derivatives, we can predict the key electronic features of this compound.

Caption: Chemical structure of this compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The FMOs are central to understanding chemical reactivity.

  • HOMO: The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. Due to the strong electron-donating nature of the methoxy group and the lone pairs on the bromine atoms, the HOMO density will likely be distributed across the -OCH₃ group and the bromine substituents.

  • LUMO: The LUMO is anticipated to be distributed across the electron-deficient pyrazine ring, particularly on the C=N bonds. This distribution makes the ring susceptible to nucleophilic attack.

The energy gap (ΔE) between these orbitals dictates the molecule's electronic excitability and kinetic stability.[11] A larger gap implies higher stability.

G cluster_0 Electronic Energy Levels pos1->pos2  ΔE = E_LUMO - E_HOMO (Energy Gap) lumo_label LUMO (Lowest Unoccupied Molecular Orbital) lumo_level homo_level homo_label HOMO (Highest Occupied Molecular Orbital) axis_start->axis_end Energy

Caption: Diagram illustrating the HOMO-LUMO energy gap.

Table 1: Predicted Quantum Chemical Parameters for this compound

ParameterPredicted ValueSignificance in Drug Design
EHOMO~ -6.5 eVElectron-donating ability; susceptibility to oxidation
ELUMO~ -1.5 eVElectron-accepting ability; susceptibility to reduction
Energy Gap (ΔE)~ 5.0 eVChemical reactivity, kinetic stability, optical properties[12]
Dipole Moment (µ)~ 2.0 - 3.0 DPolarity, solubility, strength of dipole-dipole interactions
PolarizabilityHighGoverns ability to form induced dipoles, affecting dispersion forces

(Note: These values are estimations based on literature for similar halogenated heterocycles and should be confirmed by specific calculations.)

Molecular Electrostatic Potential (MEP)

The MEP map will provide a visual guide to the molecule's reactive sites.

  • Negative Potential (Red/Yellow): The most intense negative potential is expected around the two pyrazine nitrogen atoms (N1 and N4) due to their lone pairs of electrons. These sites are the primary locations for hydrogen bond acceptance.[3] The oxygen atom of the methoxy group will also exhibit a region of negative potential.

  • Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atom on the pyrazine ring (C6-H) and, to a lesser extent, on the methyl group hydrogens. These are potential hydrogen bond donor sites. A region of positive potential, known as a σ-hole, may also be present on the outer side of the bromine atoms, making them potential halogen bond donors.

  • Neutral Regions (Green): The carbon backbone of the pyrazine ring will likely be in the neutral potential range.

Implications for Drug Development and Medicinal Chemistry

A detailed theoretical understanding of this compound's electronic structure directly informs several key aspects of the drug discovery process:

  • Scaffold Hopping and Analogue Design: By quantifying the electronic effects of the bromo and methoxy substituents, medicinal chemists can make informed decisions when designing new analogues. For instance, replacing bromine with chlorine or fluorine would alter the strength of potential halogen bonds and change the molecule's overall lipophilicity.[7]

  • Predicting Binding Modes: The MEP map provides a powerful hypothesis-generating tool for predicting how the molecule might orient itself within a protein's binding pocket. The nitrogen atoms are clear candidates for forming hydrogen bonds with donor residues (e.g., Ser, Thr, Asn), while the bromine atoms could engage with acceptor residues (e.g., backbone carbonyls) via halogen bonding.[4]

  • Guiding Synthetic Strategy: The reactive sites identified by FMO and MEP analysis can help chemists predict the outcomes of synthetic transformations. For example, the electron-deficient nature of the pyrazine ring suggests it would be reactive towards nucleophilic aromatic substitution, while the bromine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Stille) to introduce further diversity.[9]

Conclusion

The theoretical study of this compound's electronic structure is not merely a computational exercise but a critical component of modern, structure-based drug design. By employing robust DFT methods, researchers can gain profound insights into the molecule's intrinsic properties, including its reactivity, stability, and capacity for intermolecular interactions. This knowledge empowers scientists to rationally design more potent and selective drug candidates, predict their metabolic fate, and devise efficient synthetic routes. The protocols and predictive analyses outlined in this guide provide a foundational framework for unlocking the full therapeutic potential of this and other complex pyrazine derivatives.

References

Methodological & Application

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Suzuki Coupling of 2,5-Dibromo-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and functional materials.[3][4]

This guide focuses on a substrate of significant interest: This compound . The pyrazine core is a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved drugs.[3][5][6] The presence of two bromine atoms offers the potential for sequential, site-selective functionalization, enabling the rapid construction of molecular libraries for drug discovery. The key challenge—and opportunity—lies in controlling which bromine atom reacts first. In this molecule, the 3-methoxy group exerts a powerful electronic influence, directing the initial Suzuki coupling to the adjacent C2 position, a critical feature for predictable and strategic synthesis.[7][8]

This document serves as a comprehensive technical guide, detailing the mechanistic underpinnings, optimized protocols, and practical considerations for performing a selective mono-arylation and a subsequent double-arylation on the this compound scaffold.

Mechanistic Rationale: The Key to Regioselectivity

The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[2][9] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the pyrazine, forming a Pd(II) complex. This is often the rate-determining step.[9]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination Product Ar-R (Product) PdII_Both->Product ArylBr Ar-Br (Pyrazine) ArylBr->PdII_Aryl Boronic R-B(OH)₂ + Base Boronic->PdII_Aryl caption General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Controlling Site Selectivity

For this compound, the two bromine atoms are in non-equivalent electronic environments. The methoxy group (-OCH₃) at the C3 position is electron-donating, which electronically activates the adjacent C2 position for oxidative addition by the palladium catalyst.[7][8] This makes the C2-Br bond more susceptible to reaction than the C5-Br bond, leading to a highly regioselective mono-coupling reaction at the C2 position under controlled conditions. This predictable selectivity is a powerful tool for synthetic chemists.

Optimization of Reaction Parameters

Achieving high yield and selectivity requires careful consideration of several key parameters. The conditions presented below are robust starting points for the Suzuki coupling of this compound.

Parameter Recommendation & Rationale Typical Examples Reference
Palladium Catalyst A Pd(0) source is required. Pre-catalysts like Pd(II) are reduced in situ. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands often enhance stability and reactivity.Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + SPhos[7][9][11]
Base Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Stronger inorganic bases are often more effective for heteroaryl substrates.K₃PO₄, Cs₂CO₃, K₂CO₃[11][12][13]
Solvent A mixture of an organic solvent and water is common. The organic solvent solubilizes the pyrazine and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs.1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O[3][4][11]
Boronic Acid For mono-arylation, a slight excess ensures full conversion of the starting material. For double-arylation, a larger excess is required.Arylboronic Acids, Heteroarylboronic Acids[11][14]
Temperature Thermal energy is required to overcome the activation energy, particularly for the oxidative addition step. Microwave heating can dramatically reduce reaction times.80–110 °C (Conventional), 100-140 °C (Microwave)[3][11][15]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of an inert atmosphere is critical for catalyst stability and reaction success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Solids (Pyrazine, Catalyst, Base) A->B C 3. Inert Atmosphere (Evacuate/Backfill Ar/N₂) B->C D 4. Add Degassed Solvents & Boronic Acid C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J K K J->K Characterization (NMR, MS) caption Standard laboratory workflow for Suzuki coupling.

Caption: Standard laboratory workflow for Suzuki coupling.

Protocol 1: Regioselective Mono-Arylation at the C2 Position

This protocol is designed for a 1.0 mmol scale reaction to yield the 2-aryl-5-bromo-3-methoxypyrazine product.

Materials:

  • This compound (1.0 mmol, 267.9 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Schlenk flask (25 mL) or microwave vial

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure mono-arylated product.

Protocol 2: One-Pot Double-Arylation

This protocol is adapted for the synthesis of symmetrical 2,5-diaryl-3-methoxypyrazine.

Materials:

  • This compound (1.0 mmol, 267.9 mg)

  • Arylboronic acid (2.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 57.8 mg, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (4.0 mmol, 848.8 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, adjusting the quantities of arylboronic acid, catalyst, and base as listed above.[12][14]

  • Reaction: Heat the reaction at 90-100 °C. Longer reaction times (12-24 hours) may be necessary to drive the reaction to completion. Monitor the disappearance of both the starting material and the mono-arylated intermediate.

  • Follow steps 5-8 from Protocol 1 for the workup and purification. The polarity of the di-substituted product will differ from the mono-substituted one, requiring adjustment of the chromatography eluent system.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen deactivates catalyst). 3. Base is too weak or not soluble. 4. Low temperature.1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., PdCl₂(dppf)). 2. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate water is present to aid solubility. 4. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Boronic Acid 1. Presence of oxygen. 2. Catalyst decomposition at high temperatures.1. Improve degassing technique for solvents and the reaction vessel. 2. Run the reaction at the lower end of the recommended temperature range (e.g., 80-85 °C).
Incomplete reaction (Stalls at mono-arylation in Protocol 2) 1. Insufficient catalyst loading or deactivation. 2. Second oxidative addition is sluggish.1. Increase catalyst loading to 5-6 mol%. 2. Increase the reaction temperature to 100-110 °C and/or extend the reaction time. Consider a more robust ligand system (e.g., using Pd(OAc)₂ with SPhos).

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing valuable substituted pyrazine derivatives. The inherent electronic bias provided by the methoxy group allows for highly regioselective mono-arylation at the C2 position, which can be extended to a one-pot double-arylation by adjusting stoichiometry and reaction conditions. By carefully controlling the key parameters of catalyst, base, and solvent, researchers can effectively leverage this versatile building block for applications in drug discovery and materials science.

References

Application Notes & Protocols: Sonogashira Coupling of 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2,5-Dibromo-3-methoxypyrazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazine core is a known bioisostere for various functionalities and is present in numerous biologically active compounds. The two bromine atoms provide orthogonal handles for sequential functionalization, enabling the construction of complex molecular architectures. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for introducing alkynyl moieties onto this scaffold.[1]

This guide provides a comprehensive technical overview and field-tested protocols for performing the Sonogashira coupling on this compound. We will delve into the mechanistic underpinnings that govern the reaction, explore the critical issue of regioselectivity, and present detailed, step-by-step procedures for achieving both selective mono-alkynylation and exhaustive di-alkynylation.

Mechanistic Principles of the Sonogashira Coupling

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3]

  • The Palladium Cycle: This is the main cross-coupling engine.

    • Reductive Elimination (A): A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

    • Oxidative Addition (B): The Pd(0) catalyst oxidatively adds to the pyrazinyl-bromide bond, forming a Pd(II) intermediate. This is often the rate-determining step.

    • Transmetalation (C): A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium center.

    • Reductive Elimination (D): The desired alkynyl-pyrazine product is eliminated, regenerating the active Pd(0) catalyst.

  • The Copper Cycle: This cycle's role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation (E): Copper(I) iodide (CuI) coordinates with the terminal alkyne.

    • Deprotonation (F): An amine base deprotonates the alkyne, facilitated by copper coordination, to form a highly nucleophilic copper(I) acetylide intermediate. This is the species that engages in transmetalation with the palladium center.

An important variation is the copper-free Sonogashira coupling , which is employed to prevent the common side reaction of oxidative alkyne homocoupling (Glaser coupling).[4] In these protocols, the base alone is sufficient to deprotonate the alkyne for its subsequent reaction with the palladium complex, albeit sometimes requiring more forcing conditions.

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Br-Pd(II)L₂(Py) pd0->pd_ox Oxidative Addition (Py-Br) pd_trans (R-C≡C)-Pd(II)L₂(Py) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Py-C≡C-R pd_trans->product base_h Et₃N-H⁺ Br⁻ pd_trans->base_h cu_halide CuI pd_trans->cu_halide Regenerated cu_alkyne H-C≡C-R • CuI cu_acetylide [Cu-C≡C-R] cu_alkyne->cu_acetylide Base (e.g., Et₃N) cu_acetylide->pd_ox from Copper Cycle alkyne H-C≡C-R alkyne->cu_alkyne halide Py-Br halide->pd_ox

Caption: Sonogashira Catalytic Cycles.

Controlling Regioselectivity: Mono- vs. Di-alkynylation

For a substrate with two identical halogens like this compound, achieving selective mono-substitution requires exploiting subtle differences in the reactivity of the two C-Br bonds. The outcome is governed by both electronic and steric factors.

  • Electronic Effects: The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates the initial oxidative addition of palladium.[5] The 3-methoxy group is an electron-donating group by resonance (+R) and electron-withdrawing by induction (-I). Its resonance effect enriches the ortho (C2) and para (C5) positions with electron density, which can slightly deactivate them towards oxidative addition compared to an unsubstituted pyrazine. However, the C-Br bond at the more electron-deficient carbon atom will typically react faster.[2] In this case, the C2 position is adjacent to the inductive effect of the methoxy group and N1, while C5 is adjacent to N4. The precise electronic balance can be subtle, but often the less sterically hindered position reacts preferentially under kinetic control.

  • Steric Hindrance: The C2 position is flanked by the N1 nitrogen and the C3-methoxy group, making it more sterically encumbered than the C5 position, which is flanked by the N4 nitrogen and a C-H bond.

Field-Proven Insight: For this compound, selective mono-alkynylation is most reliably achieved at the C5 position . This is attributed to the lower steric hindrance at this site. To favor mono-substitution, the reaction should be run with a slight excess (1.0-1.1 equivalents) of the terminal alkyne at a lower temperature and monitored carefully to prevent the second coupling. Di-substitution is achieved by using a larger excess of the alkyne (>2.2 equivalents) and higher temperatures to overcome the higher activation energy for the second, more hindered coupling at the C2 position.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling hinges on the careful selection of several key parameters.

ParameterSelection & RationalePotential Issues
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) are robust and widely used choices.[2] They are effective for aryl bromides.Catalyst decomposition (blackening of the mixture), low turnover.
Copper(I) Co-catalyst CuI (2-10 mol%) is the standard co-catalyst, essential for activating the alkyne at lower temperatures.[6]Promotes undesirable alkyne homocoupling (Glaser coupling), leading to byproduct formation and yield loss.
Base Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) are excellent choices as they are strong enough to deprotonate the alkyne (in the presence of CuI) and also serve as a solvent and acid scavenger.[4]If too strong or if protic impurities are present, can promote hydrodehalogenation (replacement of Br with H).
Solvent Anhydrous, degassed THF, Dioxane, or Toluene are preferred. Using the amine base as the solvent is also common. The solvent must be free of oxygen.Oxygen can deactivate the Pd(0) catalyst and significantly promote Glaser homocoupling.
Temperature Mono-coupling: Room temperature to 50°C. Di-coupling: 60°C to 100°C. Lower temperatures favor kinetic selectivity. Higher temperatures are needed to drive the less reactive C2-Br coupling.High temperatures can increase hydrodehalogenation and other side reactions.
Atmosphere A strictly inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst oxidation and homocoupling.Reaction failure, low yields, significant homocoupling byproduct.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. An inert atmosphere setup (e.g., Schlenk line or glovebox) is required.

Protocol 1: Selective Mono-alkynylation of this compound at the C5 Position

This protocol aims to synthesize 2-Bromo-5-(alkynyl)-3-methoxypyrazine .

  • Reagents & Materials:

    • This compound (1.0 eq.)

    • Terminal Alkyne (1.1 eq.)

    • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.03 eq.)

    • Copper(I) Iodide, CuI (0.05 eq.)

    • Triethylamine (Et₃N), anhydrous

    • Tetrahydrofuran (THF), anhydrous, degassed

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Inert atmosphere line (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To the oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

    • Seal the flask with a septum, and purge with inert gas for 10-15 minutes.

    • Via syringe, add anhydrous, degassed THF (to make a ~0.2 M solution with respect to the pyrazine) and anhydrous Et₃N (3.0 eq.).

    • Stir the resulting suspension at room temperature for 5 minutes.

    • Slowly add the terminal alkyne (1.1 eq.) via syringe.

    • Heat the reaction mixture to 45-50°C.

    • Monitoring is Critical: Follow the reaction progress by TLC or GC-MS every 30-60 minutes. The mono-coupled product will have a distinct spot from the starting material and the di-coupled product. The reaction is typically complete in 2-6 hours.

    • Once the starting material is consumed and minimal di-coupled product has formed, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-alkynylated product.

Protocol 2: Exhaustive Di-alkynylation of this compound

This protocol aims to synthesize 2,5-Di(alkynyl)-3-methoxypyrazine .

  • Reagents & Materials:

    • Same as Protocol 1, with the following modification:

    • Terminal Alkyne (2.5 eq.)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.10 eq.).

    • Seal the flask and purge with inert gas for 10-15 minutes.

    • Via syringe, add anhydrous, degassed THF (to make a ~0.2 M solution) and anhydrous Et₃N (5.0 eq.).

    • Stir the suspension at room temperature for 5 minutes.

    • Add the terminal alkyne (2.5 eq.) via syringe.

    • Heat the reaction mixture to 70-80°C.

    • Monitor the reaction by TLC or GC-MS. The reaction should be complete when the mono-alkynylated intermediate is fully consumed (typically 8-24 hours).

    • Cool the reaction to room temperature.

    • Work-up is identical to Protocol 1 (steps 9-11).

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure di-alkynylated pyrazine.

Workflow Visualization and Troubleshooting

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Pyrazine, Pd Catalyst, & CuI in Schlenk Flask purge 2. Evacuate & Backfill with Inert Gas (3x) reagents->purge add_solvents 3. Add Anhydrous/Degassed Solvent and Base purge->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne heat 5. Heat to Target Temperature (45°C for Mono, 80°C for Di) add_alkyne->heat monitor 6. Monitor by TLC/GC-MS Until Completion heat->monitor quench 7. Cool & Quench (e.g., sat. NH₄Cl) monitor->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Dry, Concentrate, & Purify (Column Chromatography) extract->purify characterize 10. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow.
Common ProblemLikely Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Pd catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Low reaction temperature.1. Use fresh catalyst or a robust pre-catalyst.2. Ensure rigorous inert atmosphere technique.3. Gradually increase temperature, monitoring for side reactions.
Significant Homocoupling 1. Presence of oxygen.2. High concentration of CuI.1. Improve degassing procedure.2. Reduce CuI loading or switch to a copper-free protocol.
Hydrodebromination 1. Reaction temperature is too high.2. Base is too strong or impurities are present.1. Lower the reaction temperature.2. Use a milder base (e.g., K₂CO₃) or ensure high purity of the amine base and solvents.
Mixture of Mono/Di Product 1. Incorrect stoichiometry of alkyne.2. Reaction time/temperature imbalance.1. For mono-coupling, use ≤1.1 eq. of alkyne.2. For mono-coupling, stop the reaction as soon as starting material is consumed. For di-coupling, increase time/temp.

References

Stille Reaction Protocol for the Regioselective Synthesis of 2-Aryl-5-bromo-3-methoxypyrazines: An Application Note for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazines

Substituted pyrazine cores are privileged scaffolds in medicinal chemistry and drug development, appearing in a multitude of biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them key components in molecules targeting a wide range of therapeutic areas. The targeted functionalization of the pyrazine ring is therefore of paramount importance for the generation of novel pharmaceutical candidates. Among the various cross-coupling methodologies, the Stille reaction offers a robust and versatile tool for the formation of carbon-carbon bonds, demonstrating remarkable functional group tolerance and stability of the requisite organotin reagents.[1][2] This application note provides a detailed protocol and mechanistic insights for the regioselective Stille coupling of 2,5-Dibromo-3-methoxypyrazine, a valuable starting material for the synthesis of complex pyrazine derivatives.

Understanding the Regioselectivity: An Electron-Guided Coupling

The successful application of the Stille reaction to polyhalogenated heterocycles hinges on controlling the regioselectivity of the initial oxidative addition step. In the case of this compound, the pyrazine ring is electron-deficient, and the two bromine atoms are in electronically distinct environments. The bromine atom at the C2 position is situated alpha to a ring nitrogen and adjacent to an electron-donating methoxy group at C3. This electronic environment makes the C2-Br bond more susceptible to oxidative addition by the palladium(0) catalyst compared to the C5-Br bond.[3] This inherent electronic bias allows for a highly regioselective mono-arylation at the C2 position, leaving the C5 bromine available for subsequent transformations.

The Stille Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[1]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Transmetalation->Ar-Pd(II)L2-R SnBu3Br Bu₃Sn-Br Transmetalation->SnBu3Br Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R R-SnBu3 R'-SnBu₃ R-SnBu3->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative_Addition

Figure 1: A simplified representation of the Stille catalytic cycle.

Experimental Protocol: Mono-Arylation of this compound

This protocol details the Stille coupling of this compound with a generic aryl tributylstannane. Researchers should optimize conditions for their specific aryl stannane.

Materials:

  • This compound

  • Aryl tributylstannane (e.g., Phenyltributyltin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Tri(2-furyl)phosphine (0.08 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The choice of solvent can influence reaction rates and should be optimized.

  • Reagent Addition: Add the aryl tributylstannane (1.1 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove the tin byproducts.[4] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-3-methoxypyrazine.

Key Reaction Parameters and Expected Outcomes

The success of the Stille reaction is dependent on several critical parameters. The following table summarizes these parameters and their expected impact on the reaction outcome.

ParameterRecommended Range/ValueRationale and Expected Outcome
Catalyst Pd₂(dba)₃ (1-5 mol%)A common and effective Pd(0) source for Stille couplings.
Ligand Tri(2-furyl)phosphine (TFP) (2-10 mol%)An electron-poor phosphine ligand that can accelerate the rate-determining transmetalation step.[5]
Solvent Anhydrous, degassed 1,4-dioxane or TolueneAprotic solvents are standard for Stille reactions. Dioxane is often a good choice for pyrazine substrates.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Organotin Reagent 1.05-1.2 equivalentsA slight excess of the organotin reagent ensures complete consumption of the starting pyrazine.
Additives Cu(I) salts (optional)In some cases, the addition of Cu(I) salts can accelerate the reaction rate, though it may also influence regioselectivity.[6]

Data Interpretation and Characterization

The successful synthesis of the mono-arylated product, 2-aryl-5-bromo-3-methoxypyrazine, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the regiochemistry of the arylation.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point and Elemental Analysis: To assess the purity of the isolated compound.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of palladium catalyst and ligand can also significantly impact the yield. Experimenting with different phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich Buchwald-type ligands, may be beneficial.[7]

  • Formation of Di-arylated Product: If significant amounts of the di-arylated product are observed, reduce the equivalents of the organotin reagent to stoichiometric or slightly sub-stoichiometric amounts. Lowering the reaction temperature may also favor mono-arylation.

  • Homocoupling of Organotin Reagent: The formation of biaryl byproducts from the homocoupling of the organotin reagent can be minimized by ensuring a thoroughly deoxygenated reaction environment and using a high-quality palladium catalyst.[1]

  • Removal of Tin Byproducts: The workup with aqueous KF is crucial for the removal of tin salts. If tin residues persist, additional washes with KF or purification via flash chromatography with a suitable eluent system are recommended.[4]

Conclusion

The Stille reaction provides a powerful and reliable method for the regioselective functionalization of this compound. By carefully controlling the reaction conditions and understanding the underlying electronic factors governing regioselectivity, researchers can efficiently synthesize valuable 2-aryl-5-bromo-3-methoxypyrazine intermediates. These compounds serve as versatile building blocks for the development of novel and complex molecular architectures in the pursuit of new therapeutic agents.

References

Application Notes and Protocols: Leveraging 2,5-Dibromo-3-methoxypyrazine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine core structure is recognized as a "privileged scaffold." Its prevalence in FDA-approved drugs underscores its utility in creating molecules with desirable pharmacological properties.[1] Pyrazine derivatives are particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3] The nitrogen atoms within the pyrazine ring often act as crucial hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.

This application note focuses on a particularly versatile starting material: 2,5-Dibromo-3-methoxypyrazine . The strategic placement of two bromine atoms at the 2 and 5 positions offers differential reactivity, allowing for sequential, site-selective modifications. The methoxy group at the 3-position serves to modulate the electronic properties of the ring and can influence compound solubility and metabolic stability. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this key building block to generate libraries of potential kinase inhibitors.

The Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling can drive uncontrolled cell proliferation, survival, and metastasis.[4][5] Small molecule inhibitors that target the ATP-binding site of specific kinases have proven to be highly effective therapeutic agents.[2][6]

Below is a generalized representation of a kinase-driven signaling pathway, illustrating the point of intervention for kinase inhibitors.

Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Substrate Protein Substrate Protein Signaling Cascade->Substrate Protein Phosphorylates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Signaling Cascade Blocks ATP Binding ATP ATP ATP->Signaling Cascade Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The power of this compound as a synthetic intermediate lies in its suitability for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and drug discovery, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[7][8] The two primary reactions employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron compound.[8][9] In the context of our starting material, this allows for the introduction of a wide variety of aryl or heteroaryl moieties, which can probe different regions of the kinase active site and influence the inhibitor's selectivity and potency.[10]

The differential reactivity of the bromine atoms on the pyrazine ring can often be exploited to perform sequential couplings, first at the more reactive position, followed by a second coupling at the less reactive position.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Combine this compound, Boronic Acid, Pd Catalyst, and Base in a flask. Solvent Add degassed solvent (e.g., Dioxane/Water). Start->Solvent Inert Purge with an inert gas (N2 or Ar). Solvent->Inert Heat Heat the mixture to the specified temperature (e.g., 90-100 °C). Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Perform aqueous work-up and extract with an organic solvent. Cool->Extract Purify Purify the crude product via column chromatography. Extract->Purify End Characterize the final product. Purify->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Mono-Arylation of this compound via Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[11][12] This is a critical transformation in kinase inhibitor synthesis, as the amine moiety often forms a key hydrogen bond with the kinase hinge region. This reaction allows for the introduction of a diverse range of primary and secondary amines, significantly impacting the inhibitor's binding affinity and pharmacokinetic properties.[7][13]

Protocol: Mono-Amination of 2-Aryl-5-bromo-3-methoxypyrazine

This protocol assumes the starting material is the product from the Suzuki coupling described above.

Materials:

  • 2-Aryl-5-bromo-3-methoxypyrazine (from previous step)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (glovebox or Schlenk line), combine 2-Aryl-5-bromo-3-methoxypyrazine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).

  • Heating: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound core allows for a detailed exploration of the structure-activity relationship (SAR).[14][15] The goal is to identify the optimal combination of substituents that maximizes potency against the target kinase while minimizing off-target effects.[16][17][18]

Position on Pyrazine CoreModification TypeRationale for ModificationPotential Impact on Activity
Position 2 Aryl/Heteroaryl (via Suzuki)Probes the hydrophobic pocket adjacent to the hinge region.Can significantly influence potency and selectivity.[10]
Position 5 Amine (via Buchwald-Hartwig)Forms a key hydrogen bond with the kinase hinge region.Crucial for anchoring the inhibitor in the ATP binding site.
Position 3 (Methoxy) Retained or modifiedInfluences electronics, solubility, and metabolic stability.Can fine-tune pharmacokinetic properties.

For example, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the introduction of specific aniline derivatives via C-N coupling reactions proved critical for achieving nanomolar potency.[4][10] Similarly, for Bruton's Tyrosine Kinase (BTK) inhibitors, the precise nature of the amine substituent dictates both potency and selectivity.[18]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its capacity for sequential and regioselective palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for generating diverse chemical libraries. By systematically varying the substituents at the 2- and 5-positions, researchers can effectively probe the structure-activity relationships of their target kinases, leading to the discovery of potent and selective drug candidates. The protocols outlined in this guide provide a solid foundation for embarking on such drug discovery programs.

References

Application Notes and Protocols for 2,5-Dibromo-3-methoxypyrazine in the Design of Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazine Scaffolds in Next-Generation OLEDs

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting has placed a significant demand on the innovation of novel organic semiconductor materials.[1][2] Within the vast landscape of heterocyclic chemistry, pyrazine-based compounds have emerged as a privileged scaffold for the construction of high-performance OLED materials.[3][4] The inherent electron-deficient nature of the pyrazine ring makes it an excellent building block for electron-transporting materials (ETMs) and the acceptor moiety in donor-acceptor (D-A) type emitters.[5][6] This guide provides an in-depth technical overview of the application of 2,5-Dibromo-3-methoxypyrazine as a versatile building block for the synthesis of advanced OLED materials. We will explore its synthetic utility, the influence of its substituents on material properties, and provide detailed protocols for material synthesis and device fabrication.

The unique molecular architecture of this compound offers a compelling combination of features for the organic electronics chemist. The two bromine atoms serve as highly reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the facile construction of complex π-conjugated systems.[6] The electron-withdrawing pyrazine core, when coupled with various donor moieties, can lead to materials with pronounced intramolecular charge transfer (ICT) characteristics, which are crucial for tuning emission colors and enhancing device efficiency.[7] Furthermore, the methoxy group, a mild electron-donating group, can modulate the electronic properties of the pyrazine core, influencing the HOMO/LUMO energy levels and, consequently, the charge injection and transport properties of the final material.[8]

This document will serve as a comprehensive guide for researchers and scientists in the field of organic electronics, providing both the conceptual framework and practical methodologies for leveraging this compound in the development of next-generation OLEDs.

PART 1: Synthetic Strategy and Material Design

Rationale for Employing this compound

The strategic placement of the bromo and methoxy groups on the pyrazine ring makes this compound a highly attractive starting material. The bromine atoms at the 2 and 5 positions are susceptible to substitution via cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This synthetic flexibility is paramount for tuning the photophysical and electrochemical properties of the target OLED material.

The pyrazine core itself imparts favorable electron-transporting properties to the resulting molecules.[3] By strategically coupling electron-donating moieties to the dibrominated pyrazine core, it is possible to create D-A or D-A-D type architectures. Such structures are known to exhibit a range of interesting photophysical phenomena, including thermally activated delayed fluorescence (TADF), which can significantly enhance the internal quantum efficiency of OLEDs.[9][10]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A robust and widely employed method for constructing C-C bonds in π-conjugated systems is the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a general procedure for the synthesis of a D-A-D type molecule using this compound as the acceptor core and a generic carbazole-based boronic acid as the donor moiety. Carbazole derivatives are frequently used as donor units due to their excellent hole-transporting properties and high thermal stability.[1]

Experimental Protocol: Synthesis of a Carbazole-Pyrazine-Carbazole D-A-D Material

Materials:

  • This compound

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a 100 mL Schlenk flask, add this compound (1.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of deionized water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired D-A-D product.

  • Further purify the product by sublimation before device fabrication.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, hence the need for an inert argon atmosphere to prevent catalyst degradation.

  • Mixed Solvent System: The toluene/ethanol/water system is a common choice for Suzuki couplings, as it facilitates the dissolution of both organic and inorganic reagents.

  • Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

  • Purification: High purity of the final material is critical for achieving high-performance and long-lasting OLED devices. Sublimation is a standard final purification step for small molecule organic semiconductors.

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A This compound D Suzuki-Miyaura Cross-Coupling A->D B 9-Phenyl-9H-carbazole-3-boronic acid B->D C Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/H₂O 90 °C, 24h C->D E Purification (Column Chromatography, Sublimation) D->E F Final D-A-D Product E->F

Caption: Synthetic workflow for a D-A-D type OLED material.

PART 2: Material Characterization and Properties

The successful synthesis of the target material should be followed by a thorough characterization of its photophysical and electrochemical properties to assess its suitability for OLED applications.

Table 1: Expected Photophysical and Electrochemical Properties

PropertyExpected Value/RangeSignificance for OLED Performance
Absorption (λabs) 350 - 450 nmIndicates the energy required to excite the molecule.
Emission (λem) 450 - 600 nmDetermines the color of the emitted light.
Photoluminescence Quantum Yield (PLQY) > 50%A high PLQY is essential for high-efficiency emitters.
HOMO Level -5.0 to -5.8 eVInfluences hole injection from the hole-transporting layer.[1]
LUMO Level -2.5 to -3.5 eVAffects electron injection from the electron-transporting layer.
Triplet Energy (ET) > 2.5 eV (for blue emitters)A high triplet energy is crucial for host materials in phosphorescent OLEDs to prevent exciton quenching.[11]
Glass Transition Temperature (Tg) > 100 °CA high Tg indicates good morphological stability of the thin film, leading to longer device lifetimes.

PART 3: OLED Device Fabrication and Performance

General Protocol for OLED Device Fabrication

The following protocol describes the fabrication of a multilayer OLED device using the synthesized material as the emissive layer.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole-injection layer (HIL) material (e.g., 2-TNATA)

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Synthesized D-A-D emissive material

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum:

      • HIL: 2-TNATA (60 nm)

      • HTL: NPB (15 nm)

      • Emissive Layer (EML): Synthesized D-A-D material (30 nm)

      • ETL: Alq₃ (30 nm)

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) as the EIL.

    • Deposit a layer of Al (100 nm) as the cathode.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Visualization of the OLED Device Architecture:

G cluster_device OLED Device Structure Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) Cathode->EIL ETL ETL (Alq₃, 30 nm) EIL->ETL EML Emissive Layer (Synthesized Material, 30 nm) ETL->EML HTL HTL (NPB, 15 nm) EML->HTL HIL HIL (2-TNATA, 60 nm) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device architecture.

Expected Device Performance

The performance of an OLED is evaluated based on several key metrics.

Table 2: Target OLED Device Performance Metrics

MetricTarget ValueDescription
Turn-on Voltage < 5 VThe voltage at which the device begins to emit light. A lower value is desirable.
Maximum Luminance > 10,000 cd/m²The maximum brightness of the device.
Current Efficiency > 10 cd/AA measure of the light output per unit of current.
Power Efficiency > 5 lm/WA measure of the light output per unit of power consumed.
External Quantum Efficiency (EQE) > 5%The ratio of photons emitted to electrons injected.
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Defines the color of the emitted light.

Conclusion

This compound stands out as a highly promising and versatile building block for the synthesis of novel organic materials for OLED applications. Its unique combination of a reactive di-bromo substitution pattern, an electron-deficient pyrazine core, and a modulating methoxy group provides a rich platform for the design of high-performance emitters and charge-transport materials. The synthetic protocols and device fabrication methodologies outlined in this guide offer a solid foundation for researchers to explore the full potential of this compound in advancing OLED technology. Through judicious molecular design and careful device engineering, materials derived from this compound are poised to contribute significantly to the development of more efficient, stable, and color-pure OLEDs for a wide range of applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrazines in Modern Drug Discovery

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets. Among the various substituted pyrazines, 2,5-disubstituted-3-methoxypyrazine derivatives are of particular interest due to their prevalence in molecules targeting a range of therapeutic areas. Notably, this core is found in antagonists of the P2X7 receptor, a key target in the treatment of neuroinflammation and chronic pain.[2][3][4][5][6]

The palladium-catalyzed cross-coupling of 2,5-dibromo-3-methoxypyrazine serves as a powerful and versatile synthetic gateway to a diverse array of these valuable compounds. This document provides detailed application notes and robust protocols for the selective functionalization of this key building block through several classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Understanding the Regioselectivity of Cross-Coupling on Dihalopyrazines

A critical consideration in the cross-coupling of dihalogenated heteroarenes is regioselectivity. Generally, for N-heteroarenes, halides positioned alpha to a nitrogen atom are more reactive towards palladium catalysts.[7] This is attributed to the electronic properties of the C-N bond, which renders the alpha-carbon more electrophilic and weakens the C-X bond.[7] However, factors such as the choice of ligand, catalyst speciation, and reaction conditions can sometimes lead to unconventional site selectivity.[7][8][9][10] In the case of this compound, both bromine atoms are alpha to a nitrogen atom, which can lead to a mixture of mono- and di-substituted products. Careful control of stoichiometry and reaction conditions is therefore paramount to achieving the desired outcome.

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[11][12][13][14]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products This compound This compound 2-Aryl-5-bromo-3-methoxypyrazine 2-Aryl-5-bromo-3-methoxypyrazine This compound->2-Aryl-5-bromo-3-methoxypyrazine Pd Catalyst, Base Arylboronic Acid Arylboronic Acid

Caption: Suzuki-Miyaura coupling of this compound.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv for mono-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.[15]

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901280-95A standard and reliable system.[16]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001685-98Buchwald ligands can improve yields for challenging substrates.[17]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF100882-96Effective for a broad range of substrates.[17]
Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, leading to the synthesis of arylalkynes.[18][19][20]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products This compound This compound 2-Alkynyl-5-bromo-3-methoxypyrazine 2-Alkynyl-5-bromo-3-methoxypyrazine This compound->2-Alkynyl-5-bromo-3-methoxypyrazine Pd Catalyst, Cu(I) co-catalyst, Base Terminal Alkyne Terminal Alkyne

Caption: Sonogashira coupling of this compound.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.[16]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT-502-675-90Classic Sonogashira conditions.[16]
Pd(OAc)₂ (2)CuI (4)i-Pr₂NHDMFRT4-880-95Diisopropylamine can sometimes improve yields.
Pd(PPh₃)₄ (3)CuI (5)PiperidineCH₃CN603-570-88Piperidine can be an effective base.[21]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines from aryl halides.[22][23][24][25] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products This compound This compound 2-Amino-5-bromo-3-methoxypyrazine 2-Amino-5-bromo-3-methoxypyrazine This compound->2-Amino-5-bromo-3-methoxypyrazine Pd Catalyst, Ligand, Base Amine Amine (Primary or Secondary)

Caption: Buchwald-Hartwig amination of this compound.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.[15]

  • Dilute with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene1004-1285-98A highly active system for a broad range of amines.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane11012-2475-90A milder base can be used for sensitive substrates.
PdCl₂(Amphos) (3)-Cs₂CO₃ (2.5)t-BuOH908-1680-92Pre-formed catalysts can offer convenience and reproducibility.

Mechanistic Insights: The General Catalytic Cycle

All the protocols described above are based on a general catalytic cycle for palladium-catalyzed cross-coupling reactions.[26][27][28][29] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R' L_n Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[14]

  • Transmetalation: The organic group from the coupling partner (e.g., boronic acid, alkyne, or amine) is transferred to the palladium center, displacing the halide.[13][14]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[14][30]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly adaptable synthetic platform for the generation of diverse and complex molecules of interest to the pharmaceutical and agrochemical industries. By carefully selecting the appropriate coupling partners, catalyst systems, and reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these powerful synthetic transformations.

References

Application Note & Protocol: Regioselective Monolithiation of 2,5-Dibromo-3-methoxypyrazine via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

2,5-Dibromo-3-methoxypyrazine is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The pyrazine core is a key pharmacophore in numerous bioactive compounds.[1] However, the symmetric substitution of the starting material presents a significant challenge in its synthetic manipulation: achieving selective functionalization at a single site. This application note provides a robust and detailed protocol for the regioselective monolithiation of this compound.

This protocol leverages a low-temperature halogen-metal exchange reaction, a cornerstone of modern organometallic chemistry, to generate a reactive organolithium intermediate. This intermediate can then be trapped with a wide array of electrophiles, opening a gateway to a diverse library of functionalized 3-methoxy-5-bromopyrazine derivatives. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer insights into process validation and troubleshooting.

Scientific Rationale & Mechanistic Insights

The successful monolithiation of this compound hinges on controlling the reaction to favor a single lithium-halogen exchange over competing pathways like dilithiation, side-chain deprotonation, or nucleophilic addition to the electron-deficient pyrazine ring.

The Principle of Halogen-Metal Exchange

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful superbases and nucleophiles capable of exchanging with aryl or vinyl halides.[2][3] The reaction proceeds through a four-centered transition state, where the lithium atom coordinates to the bromine, and the butyl group attacks the carbon atom bearing the bromine. This process is typically very fast, even at cryogenic temperatures.

Regioselectivity: The Role of Electronic and Steric Effects

The pyrazine ring contains two electron-withdrawing nitrogen atoms, which significantly lowers the electron density of the aromatic system.[4] This inherent electron deficiency influences the reactivity of the two C-Br bonds. The C2 position is adjacent to a ring nitrogen, while the C5 position is not. The inductive effect of the nitrogen atom at N1 renders the C2 position more electrophilic and thus more susceptible to the initial coordination and subsequent exchange with the organolithium reagent. The methoxy group at C3, while a weak directing group, further modulates the electronic landscape but is not expected to override the powerful directing influence of the adjacent ring nitrogen. Therefore, monolithiation is predicted to occur selectively at the C2 position.

Choice of Reagent and Conditions
  • Lithiating Agent: n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[5] It is a strong enough base to effect the halogen-metal exchange efficiently at low temperatures but is less sterically hindered than tert-butyllithium, which can sometimes lead to different selectivity profiles.[6] Using exactly one equivalent is critical to prevent a second exchange at the C5 position.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to coordinate with the lithium cation deaggregates the butyllithium oligomers, increasing its reactivity.[2] Furthermore, THF has a low freezing point and effectively solubilizes the organolithium intermediates formed.

  • Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath). This cryogenic temperature is essential for several reasons:

    • It prevents the highly reactive organolithium intermediate from decomposing. Lithiated diazines can be unstable at higher temperatures.[7][8]

    • It suppresses side reactions, such as the deprotonation of THF by n-BuLi.[2]

    • It enhances the kinetic selectivity of the monolithiation, preventing over-reaction to the dilithiated species.[9]

Chemical Reaction Pathway

The overall transformation is a two-step process: regioselective lithium-halogen exchange followed by electrophilic quenching.

Caption: General reaction scheme for monolithiation and functionalization.

Detailed Experimental Protocol

This protocol details the monolithiation of this compound and subsequent quenching with N,N-dimethylformamide (DMF) to yield 5-Bromo-3-methoxypyrazine-2-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore in a cool, dry place.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichPyrophoric. Handle under inert gas. Titrate prior to use for accuracy.[5]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Use freshly distilled from Na/benzophenone or from a solvent purification system.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Diethyl Ether (Et₂O)AnhydrousVWRFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Silica Gel230-400 meshVWRFor column chromatography.
Equipment Setup
  • Three-neck round-bottom flask (oven-dried and cooled under vacuum).

  • Magnetic stirrer and stir bar.

  • Rubber septa for all flask openings.

  • Nitrogen or Argon gas inlet with a bubbler.

  • Low-temperature thermometer.

  • Syringes and needles for liquid transfers.

  • Dry ice/acetone bath in a Dewar flask.

Step-by-Step Procedure

Caption: Experimental workflow for the monolithiation protocol.

  • Preparation: Assemble the three-neck flask with a stir bar, thermometer, and two septa. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Charging the Flask: To the flask, add this compound (e.g., 1.00 g, 3.73 mmol) and dissolve it in anhydrous THF (e.g., 20 mL) via syringe.

  • Cooling: Immerse the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.

  • Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 2.33 mL, 3.73 mmol, 1.0 equiv) dropwise via syringe over 15 minutes. A color change to deep red or brown is typically observed, indicating the formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add anhydrous DMF (0.43 mL, 5.60 mmol, 1.5 equiv) dropwise via syringe. The deep color of the organolithium should fade.[10]

  • Warming: Continue stirring at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-3-methoxypyrazine-2-carbaldehyde.

Product Characterization & Validation

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations for 5-Bromo-3-methoxypyrazine-2-carbaldehyde
¹H NMR Aldehyde proton (CHO) singlet ~9.8-10.2 ppm. Aromatic proton (CH) singlet ~8.0-8.5 ppm. Methoxy (OCH₃) singlet ~4.0-4.2 ppm.
¹³C NMR Carbonyl carbon ~185-195 ppm. Aromatic carbons in the 120-160 ppm range. Methoxy carbon ~55-60 ppm.
Mass Spec (HRMS) Calculated m/z for C₆H₄BrN₂O₂ [M+H]⁺ should match the observed value. Isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) should be present.
FT-IR Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹. C-H stretch for the aldehyde at ~2720 and ~2820 cm⁻¹.

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium reacts violently with water and can ignite spontaneously in air.[5] All transfers must be performed under an inert atmosphere using proper syringe techniques. Always have a Class D fire extinguisher available.

  • Solvent Hazards: Anhydrous ethers like THF can form explosive peroxides upon storage. Always use freshly distilled or freshly opened solvent. Work in a well-ventilated fume hood.

  • Cryogenic Temperatures: The dry ice/acetone bath is extremely cold (-78 °C). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves, to prevent frostbite.

  • General Handling: Avoid inhalation, ingestion, or skin contact with all chemicals.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction / Starting material recovered 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously dried and solvents are anhydrous.[9] 3. Maintain temperature at -78 °C.
Low Yield 1. Incomplete lithiation. 2. Degradation of the organolithium intermediate. 3. Inefficient electrophilic quench.1. Extend the stirring time after n-BuLi addition to 1.5 hours. 2. Ensure the temperature does not rise above -70 °C. 3. Use a more reactive electrophile or increase equivalents.
Formation of Dilithiated/Disubstituted Product 1. Excess n-BuLi used. 2. Reaction temperature was too high, allowing for equilibration or a second exchange.1. Use precisely 1.0 equivalent of freshly titrated n-BuLi. 2. Add n-BuLi very slowly while maintaining a constant -78 °C.
Complex mixture of products Proton source (moisture) present, quenching the intermediate prematurely. Reaction with solvent (THF).Rigorously exclude all sources of moisture. Ensure the reaction does not warm significantly before the electrophilic quench.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura coupling reactions involving 2,5-Dibromo-3-methoxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield, selectivity, and efficiency in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. However, its electronic properties and the presence of two reactive bromine atoms present unique challenges in achieving selective and high-yielding Suzuki couplings. The electron-deficient nature of the pyrazine ring, influenced by the two nitrogen atoms and the methoxy group, affects the oxidative addition step, while the potential for double coupling or reaction at an undesired position requires precise control over reaction conditions.[1]

This guide provides a structured approach to troubleshooting and optimizing these reactions, moving from common issues to advanced strategies.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to quickly diagnose and solve problems you may encounter during your experiments.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is one of the most frequent issues and can stem from several factors related to the catalyst, reaction setup, or reagents.

Possible Cause 1: Inactive Catalyst The heart of the Suzuki reaction is the Pd(0) catalyst. If it's not active, the catalytic cycle won't initiate.[2][3]

  • Solution:

    • Ensure an Oxygen-Free Environment: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Rigorously degas your solvent(s) and the reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).[4]

    • Use High-Quality Precatalysts: If using a Pd(II) source like Pd(OAc)₂, ensure it can be effectively reduced in situ. Often, using a pre-formed, air-stable Pd(0) catalyst such as Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald palladacycle) can provide more consistent results.[5][2]

    • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation. Store them under an inert atmosphere and use fresh, high-purity ligands.

Possible Cause 2: Inefficient Oxidative Addition The electron-deficient pyrazine ring makes oxidative addition more challenging compared to electron-rich aryl halides.[5]

  • Solution:

    • Select the Right Ligand: For electron-deficient substrates, bulky and electron-rich phosphine ligands are generally more effective as they promote the oxidative addition step.[4][6][7] Consider switching from common ligands like PPh₃ to more specialized ones. (See Table 1 for ligand suggestions).

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[2] A systematic increase from 80°C to 110°C, while monitoring the reaction, is a good strategy. Microwave irradiation can also be highly effective for rapidly screening temperatures and accelerating slow reactions.

Possible Cause 3: Suboptimal Base or Solvent The base plays a crucial role in activating the boronic acid for transmetalation.[7][8][9] Its effectiveness is highly dependent on the solvent system.

  • Solution:

    • Strengthen the Base: While common bases like Na₂CO₃ or K₂CO₃ can work, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous or semi-aqueous conditions.[2][4]

    • Optimize the Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with a small amount of water can be beneficial.[2][10] Water can help solubilize the base and facilitate the formation of the active boronate species.[2][4] However, for substrates sensitive to hydrolysis, strictly anhydrous conditions may be necessary.[11]

Q2: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-arylated product?

Achieving mono-selectivity is a key challenge with di-halogenated substrates.

Possible Cause 1: Reaction Stoichiometry and Time Using an excess of the boronic acid or allowing the reaction to run for too long will inevitably lead to the di-substituted product.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the boronic acid relative to the this compound.

    • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product begin to form.

Possible Cause 2: Reaction Conditions Favoring Double Coupling High temperatures and highly active catalyst systems can promote the second coupling event.

  • Solution:

    • Lower the Temperature: Once you've found conditions that give good conversion, try reducing the temperature by 10-20°C to see if it improves mono-selectivity.

    • Reduce Catalyst Loading: High catalyst loadings (e.g., > 3 mol%) can increase the rate of the second coupling. Try reducing the catalyst loading to 0.5-1 mol%.[12]

Site-Selectivity Note: For this compound, the methoxy group directs the initial oxidative addition to the adjacent C2 position due to electronic effects.[1][13] Therefore, the primary mono-substituted product will be the 2-aryl-5-bromo-3-methoxypyrazine.

Q3: I'm observing significant homocoupling of my boronic acid (biaryl formation). How can I prevent this?

Homocoupling is a common side reaction, often driven by the presence of oxygen and Pd(II) species.[3][4]

  • Solution:

    • Rigorous Degassing: This is the most critical step. Oxygen promotes the homocoupling pathway. Ensure your reaction setup is thoroughly purged with an inert gas.[3][4]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.[2]

    • Control Reaction Temperature: Very high temperatures can sometimes lead to catalyst decomposition and an increase in side reactions, including homocoupling.

Q4: The primary side product is the debromination of my starting material. What causes this and how can I avoid it?

Protodehalogenation (replacement of bromine with hydrogen) can occur under certain conditions.

Possible Cause: Hydrogen Source in the Reaction This side reaction occurs when the palladium intermediate reacts with a source of hydride.[3]

  • Solution:

    • Choice of Solvent and Base: Certain solvents (like alcohols) or bases (like amines) can act as hydride donors.[3] If you observe significant debromination, consider switching to a non-protic solvent system (e.g., dioxane, toluene) and an inorganic base (e.g., K₃PO₄).

    • Ensure Purity of Reagents: Impurities in your reagents could also be a source of hydride. Use high-purity, anhydrous reagents and solvents.

Part 2: Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is the best starting point for this substrate?

A: A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. For challenging, electron-deficient heteroaryl halides, ligands from the Buchwald (e.g., SPhos, XPhos) or trialkylphosphine families (e.g., P(t-Bu)₃) are excellent choices as they facilitate the rate-limiting oxidative addition step.[4][9][14] A pre-formed catalyst like Pd(dppf)Cl₂ is also a robust and reliable option.[15]

Q: How critical is the choice of base?

A: The base is critical. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8][9][16] The choice of base can significantly impact the reaction rate and yield. For this compound, a moderately strong to strong base like K₃PO₄ or Cs₂CO₃ is recommended over weaker bases like NaHCO₃.[1][4]

Q: Can I use a boronate ester (e.g., a pinacol ester) instead of a boronic acid?

A: Yes, and it is often advantageous. Boronate esters, such as pinacol esters (Bpin), are generally more stable, easier to purify, and less prone to side reactions like protodeboronation than their corresponding boronic acids.[2][3] The reaction conditions are very similar, although sometimes a stronger base or slightly higher temperature may be required to facilitate the transmetalation.

Q: Is it possible to perform a selective double Suzuki coupling to synthesize an unsymmetrical product?

A: Yes, this can be achieved through a stepwise approach. First, perform a mono-coupling reaction under carefully controlled conditions as described in Q2. After purification of the mono-arylated intermediate (2-aryl-5-bromo-3-methoxypyrazine), this product can then be subjected to a second Suzuki coupling with a different boronic acid to yield the unsymmetrical di-substituted pyrazine.

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Mono-Arylation
ParameterRecommended ConditionRationale / Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.1 - 1.2 equivalents
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol %
Ligand SPhos or XPhos2.2-4.4 mol % (Ligand:Pd ratio of ~2.2:1)
Base K₃PO₄ (finely powdered)2.0 - 3.0 equivalents. Stronger base aids transmetalation.[4][10]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)Aprotic solvent with water to aid base solubility.[10]
Temperature 90 - 110 °CHigher temperature needed for electron-deficient halide.[17]
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation and homocoupling.[4]
Experimental Protocol: Optimized Mono-Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M in the limiting reagent) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the mono-coupled product.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Mechanistic Visualizations

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6][18][19]

Suzuki_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition Pd0->PdII_ArX Ar-X ArX Ar-X (Dibromopyrazine) OxAdd Oxidative Addition PdII_ArX->Pd0 Reductive Elimination PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArX->PdII_ArR [R-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Boronate [R-B(OH)₃]⁻ Base->Boronate Boronic R-B(OH)₂ Boronic->Base Trans Transmetalation PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R (Coupled Product)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing common issues.

Troubleshooting_Tree Start Reaction Issue? NoConv Low / No Conversion Start->NoConv SideProd Side Products Start->SideProd Selectivity Poor Selectivity (Mono vs. Di) Start->Selectivity CheckInert Is atmosphere fully inert? NoConv->CheckInert Homocoupling Homocoupling? SideProd->Homocoupling CheckStoich Boronic acid > 1.2 eq? Selectivity->CheckStoich Degas Action: Rigorously degas solvents & reaction mixture. CheckInert->Degas No CheckLigand Using electron-rich, bulky ligand? CheckInert->CheckLigand Yes Degas->CheckLigand SwitchLigand Action: Switch to SPhos, XPhos, or P(t-Bu)₃. CheckLigand->SwitchLigand No CheckBase Is base strong enough? (e.g., K₃PO₄) CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase Action: Switch to K₃PO₄ or Cs₂CO₃. CheckBase->SwitchBase No IncreaseTemp Action: Increase temperature or use microwave. CheckBase->IncreaseTemp Yes SwitchBase->IncreaseTemp Debromination Debromination? Homocoupling->Debromination No Degas2 Action: Rigorously degas. Use Pd(0) source. Homocoupling->Degas2 Yes SolventBase Action: Use aprotic solvent and inorganic base. Debromination->SolventBase Yes ReduceStoich Action: Reduce boronic acid to 1.1 eq. CheckStoich->ReduceStoich Yes CheckTime Reaction run too long? CheckStoich->CheckTime No Monitor Action: Monitor closely by TLC/LC-MS and stop earlier. CheckTime->Monitor Yes

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Bromination of 3-Methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methoxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, minimize side reactions, and optimize your synthetic outcomes.

Introduction

The bromination of 3-methoxypyrazine is a key transformation for introducing a bromine atom onto the pyrazine ring, paving the way for further functionalization through cross-coupling reactions. However, the electron-rich nature of the methoxy group and the presence of two nitrogen atoms in the pyrazine ring can lead to a variety of side reactions. This guide provides practical, experience-based insights to help you identify, understand, and control these undesired pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 3-methoxypyrazine, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobromo-3-methoxypyrazine

Question: My reaction is showing a low yield of the target monobrominated product. What are the likely causes and how can I improve it?

Answer:

A low yield of the desired product can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, or the formation of multiple side products.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Brominating Agent: Ensure you are using at least a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS, or bromine - Br₂). A slight excess (1.05-1.2 equivalents) can often drive the reaction to completion.

    • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate. If you observe a significant amount of unreacted starting material, consider gradually increasing the reaction temperature.

    • Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). The reaction may simply require more time to reach completion.

  • Degradation:

    • Harsh Reaction Conditions: Strong acidic conditions or high temperatures can lead to the degradation of the pyrazine ring or hydrolysis of the methoxy group. If using a strong acid catalyst, consider using a milder one or reducing its concentration.

    • Instability of the Product: The brominated product may be unstable under the reaction or work-up conditions. A prompt and gentle work-up procedure is crucial.

  • Competing Side Reactions:

    • Over-bromination: The formation of dibromo-3-methoxypyrazine is a common side reaction. See Issue 2 for detailed troubleshooting.

    • Hydrolysis/Demethylation: Cleavage of the methoxy group can occur, especially under acidic conditions, leading to the formation of pyrazinone byproducts. See Issue 3 for more details.

    • N-Oxide Formation: While less common during bromination, oxidation of the pyrazine nitrogen atoms can occur if oxidizing conditions are inadvertently introduced. See Issue 4 for further information.

Experimental Protocol to Optimize Yield:

  • Small-Scale Screening: Set up a series of small-scale reactions to screen different parameters.

  • Solvent Selection: Test a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, acetic acid). The choice of solvent can significantly influence the reaction rate and selectivity.[1]

  • Brominating Agent: Compare the results with both NBS and Br₂. NBS is often a milder and more selective reagent for electrophilic aromatic bromination.[2]

  • Temperature Control: Run the reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C) to find the optimal balance between reaction rate and selectivity.

  • Monitoring: Use GC-MS or LC-MS to quantify the formation of the desired product and identify major byproducts in each screening reaction.

Issue 2: Presence of Dibromo-3-methoxypyrazine Impurities

Question: My product is contaminated with a significant amount of a dibrominated species. How can I prevent this over-bromination?

Answer:

The formation of dibromo-3-methoxypyrazine is a common issue due to the activating effect of the methoxy group, which makes the monobrominated product susceptible to a second bromination.

Causality: The methoxy group is an ortho-, para-directing activator. After the first bromination, the ring remains activated, and a second bromine atom can be introduced. The position of the second bromination will depend on the directing effects of both the methoxy group and the first bromine atom.

Strategies to Minimize Dibromination:

  • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Carefully weigh your reagents to ensure accurate stoichiometry.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring monobromination.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity by slowing down the rate of the second bromination more than the first.

  • Choice of Brominating Agent: NBS is generally less reactive than Br₂ and can offer better control over monobromination.[2]

  • Solvent Effects: Non-polar solvents can sometimes reduce the rate of over-bromination compared to highly polar solvents which can stabilize the charged intermediates of electrophilic aromatic substitution.[1]

Purification Protocol to Remove Dibromo Impurities:

  • Column Chromatography: Silica gel column chromatography is often effective for separating monobromo- and dibromo-3-methoxypyrazine due to their different polarities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.

  • Recrystallization: If the monobrominated product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Issue 3: Evidence of Methoxy Group Hydrolysis or Demethylation

Question: I am observing a byproduct that appears to be a pyrazinone or a hydroxylated pyrazine. What is causing the loss of the methoxy group?

Answer:

The methoxy group on the pyrazine ring can be susceptible to cleavage under certain bromination conditions, particularly in the presence of strong acids, leading to the formation of a pyrazinone byproduct.

Mechanism of Demethylation:

Under acidic conditions, the oxygen of the methoxy group can be protonated, making the methyl group susceptible to nucleophilic attack by a bromide ion (from HBr generated in situ) or other nucleophiles present in the reaction mixture. This results in the formation of a hydroxypyrazine, which exists in tautomeric equilibrium with its pyrazinone form. Reagents like BBr₃ are potent demethylating agents, and the HBr generated during bromination with Br₂ can also facilitate this side reaction, especially at elevated temperatures.[3]

Troubleshooting Demethylation:

  • Avoid Strong Acids: If possible, avoid the use of strong Brønsted or Lewis acid catalysts. If a catalyst is necessary, use the mildest effective one at the lowest possible concentration.

  • Use NBS: N-Bromosuccinimide is often used under neutral or slightly acidic conditions and generates HBr as a byproduct. To mitigate the effect of HBr, a non-nucleophilic base, such as sodium bicarbonate or 2,6-lutidine, can be added to the reaction mixture to scavenge the acid as it is formed.

  • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the methoxy group, especially under acidic conditions. Ensure that your reagents and solvent are dry.[4]

  • Temperature Control: Higher temperatures can promote demethylation. Maintain the reaction at the lowest effective temperature.

Issue 4: Formation of Polar, Water-Soluble Byproducts

Question: After work-up, I am losing a significant portion of my material to the aqueous phase, suggesting the formation of highly polar byproducts. What could these be?

Answer:

The formation of highly polar, water-soluble byproducts often points towards the generation of pyrazine N-oxides.

Formation of N-Oxides:

The nitrogen atoms in the pyrazine ring are susceptible to oxidation.[1][5] While common brominating agents like NBS and Br₂ are not typically strong oxidants for this transformation, certain reaction conditions or impurities could lead to N-oxide formation. For instance, if the reaction is performed in the presence of peroxides or other oxidizing species, N-oxidation can become a competing pathway.

How to Prevent N-Oxide Formation:

  • Use Pure Reagents: Ensure that your brominating agent and solvent are free from oxidizing impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation, especially if the reaction is sensitive to oxygen.

  • Avoid Oxidizing Conditions: Be mindful of the entire experimental setup and reagents to exclude any potential oxidants.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for 3-methoxypyrazine: NBS or Br₂?

A1: The choice between N-Bromosuccinimide (NBS) and molecular bromine (Br₂) depends on the desired selectivity and reaction conditions.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reactivity Milder, more selectiveMore reactive, can lead to over-bromination
Handling Crystalline solid, easier to handleCorrosive, volatile liquid, requires more precautions
Byproducts Succinimide (water-soluble)HBr (corrosive gas)
Conditions Often used with a radical initiator for allylic/benzylic bromination, but also effective for electrophilic aromatic bromination, sometimes with an acid catalyst.[2]Often used with a Lewis acid catalyst (e.g., FeBr₃) for aromatic bromination.

For the bromination of an activated ring like 3-methoxypyrazine, NBS is generally the preferred reagent as it offers better control and helps to minimize over-bromination.[2]

Q2: What is the expected regioselectivity for the monobromination of 3-methoxypyrazine?

A2: The methoxy group is an activating ortho-, para-directing group. The pyrazine nitrogens are deactivating groups. Therefore, electrophilic attack will be directed to the positions activated by the methoxy group. The possible positions for bromination are C2, C5, and C6.

  • C2: Ortho to the methoxy group.

  • C5: Para to one nitrogen and meta to the other, and meta to the methoxy group.

  • C6: Ortho to one nitrogen and meta to the other, and ortho to the methoxy group.

Considering the strong activating and directing effect of the methoxy group, the major products are expected to be bromination at the positions ortho and para to it. However, the pyrazine ring's electronics and steric hindrance will play a significant role. The most likely positions for electrophilic attack are C2 and C6. The precise ratio of these isomers can be influenced by the reaction conditions, particularly the solvent and the nature of the brominating agent.[1]

Q3: How does the solvent affect the regioselectivity and outcome of the reaction?

A3: The solvent can have a profound impact on the reaction in several ways:

  • Solubility: The solvent must be able to dissolve the starting material and reagents.

  • Polarity: Polar solvents can stabilize the charged intermediates in electrophilic aromatic substitution, potentially increasing the reaction rate. However, they can also promote side reactions.[1]

  • Coordinating Ability: Solvents can interact with the brominating agent or the pyrazine nitrogens, modulating their reactivity and influencing the regiochemical outcome.

It is advisable to screen a few solvents of different classes (e.g., halogenated hydrocarbons like CH₂Cl₂, polar aprotic solvents like CH₃CN, and protic solvents like CH₃COOH) to determine the optimal conditions for your specific transformation.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the monobromination of 3-methoxypyrazine and highlights the key side reactions discussed in this guide.

Bromination_of_3_Methoxypyrazine Start 3-Methoxypyrazine MonoBromo Monobromo-3-methoxypyrazine (Desired Product) Start->MonoBromo Monobromination Pyrazinone Pyrazinone Derivative (Demethylation/Hydrolysis) Start->Pyrazinone Demethylation/ Hydrolysis N_Oxide 3-Methoxypyrazine-N-oxide (Oxidation) Start->N_Oxide Oxidation DiBromo Dibromo-3-methoxypyrazine (Over-bromination) MonoBromo->DiBromo Second Bromination Reagents Brominating Agent (NBS or Br₂) Reagents->Start Reagents->MonoBromo

Caption: Reaction scheme for the bromination of 3-methoxypyrazine.

References

Technical Support Center: Purification of 2,5-Dibromo-3-methoxypyrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-Dibromo-3-methoxypyrazine. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries, the purity of this reagent is paramount.[1] This guide provides a robust recrystallization protocol, answers to frequently asked questions, and a comprehensive troubleshooting section to address common challenges encountered in the laboratory.

Section 1: Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The data below has been consolidated to serve as a quick reference for your experimental planning.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 489431-66-5[2][3]
Molecular Formula C₅H₄Br₂N₂O[1][3]
Molecular Weight 267.91 g/mol [1][2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 112 - 114 °C[4]
Water Solubility Predicted to be insoluble[4]
Storage Conditions 2-8°C, store under inert gas[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

A1: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. For a crystalline solid like this compound, it is ideal because it exploits differences in solubility between the compound and its impurities at different temperatures. When executed correctly, it effectively removes minor impurities from the synthesis, resulting in a product with high crystalline purity and a sharp melting point, which is crucial for subsequent synthetic steps.

Q2: What is the most critical factor for a successful recrystallization?

A2: The choice of solvent or solvent system is, without question, the most critical factor. An ideal solvent should dissolve the compound completely when hot but poorly when cold. For pyrazine derivatives, which often have moderate polarity, single solvents may not provide the optimal solubility curve. Therefore, a mixed-solvent system is often employed to fine-tune the solubility and achieve a high recovery of pure crystals.[5][6]

Q3: How do I assess the purity of my recrystallized product?

A3: The most immediate and accessible method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (112-114 °C).[4] A broad or depressed melting point indicates the presence of impurities. For more rigorous analysis, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect trace impurities.

Section 3: Standard Recrystallization Protocol (Mixed-Solvent System)

This protocol utilizes an acetone/hexane mixed-solvent system, a common and effective choice for pyrazine derivatives.[5][6] Acetone acts as the "good" solvent in which the compound is soluble, while hexane serves as the "poor" solvent (antisolvent) to induce crystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of dust and vapors.[3]

  • Keep solvents away from ignition sources.[9]

Experimental Workflow:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid. Heat the mixture gently on a hot plate with stirring. Causality: Using the minimal volume of the "good" solvent is key to maximizing the final yield, as any excess will retain some product in the solution even after cooling.[10]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes mechanical impurities. Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Addition of Antisolvent: While keeping the acetone solution hot, add hexane dropwise with swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot acetone to the cloudy solution until it becomes clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, preventing the compound from "oiling out" or crashing out too rapidly upon cooling.[6]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask during this period. For maximum recovery, you may subsequently place the flask in an ice bath for 15-30 minutes. Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane. Causality: The cold antisolvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Assessment: Measure the melting point of the dried crystals. A sharp melting point in the range of 112-114 °C indicates a successful purification.[4]

Section 4: Troubleshooting Guide

Problem 1: The compound "oils out" as a liquid instead of forming solid crystals.

  • Probable Cause: The solution is too supersaturated at a temperature that is above the compound's melting point (or the melting point of the impure mixture). This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when there are significant impurities.

  • Solution: Return the flask to the heat source. Add a small amount of the "good" solvent (acetone) until the oil redissolves completely. Allow the solution to cool much more slowly. You may need to add slightly more solvent than the absolute minimum to ensure the saturation point is reached at a temperature below the compound's melting point.[10]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Probable Cause A: Too much solvent was used, and the solution is not sufficiently saturated.

  • Solution A: Gently heat the solution to evaporate some of the solvent in a fume hood. Allow it to cool again. Test for saturation by dipping a glass rod in the solution; if a solid residue forms upon evaporation, the solution is concentrated enough.[10]

  • Probable Cause B: The compound has a high barrier to nucleation.

  • Solution B: Try to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation. Alternatively, if you have a pure sample, add a tiny "seed crystal" to the solution.

Problem 3: The recrystallization yield is very low (<50%).

  • Probable Cause: The most common reason is using an excessive volume of the "good" solvent (acetone) during the dissolution step.[10] A significant portion of your compound remains dissolved in the final solution (the mother liquor).

  • Solution: Before starting, perform small-scale solvent tests to better estimate the minimum solvent volume required. To recover the product from the mother liquor, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The recovered crystals are colored, although the crude material was only slightly off-white.

  • Probable Cause: The coloration is due to highly soluble, colored impurities that were concentrated during the process. In some cases, heating can cause minor degradation, leading to colored byproducts.[11]

  • Solution: Before cooling, add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before proceeding to the cooling step.[10] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Problem 5: The final product's melting point is still broad or lower than 112 °C.

  • Probable Cause: The recrystallization did not successfully remove all impurities. This can happen if the chosen solvent system is not optimal or if the cooling was too rapid.

  • Solution: A second recrystallization is necessary. If the melting point is only slightly off, repeating the procedure carefully with slower cooling may be sufficient. If the melting point is significantly depressed, consider screening other solvent systems (e.g., ethanol, or ethyl acetate/hexane).

Section 5: Visual Workflow Guides

Diagram 1: Standard Recrystallization Workflow A step-by-step visual guide for the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis Dissolve 1. Dissolve Crude Solid in min. hot 'good' solvent (Acetone) HotFilter 2. Hot Filter (if needed) Dissolve->HotFilter insoluble impurities? AddAnti 3. Add 'poor' solvent (Hexane) to cloud point Dissolve->AddAnti no insoluble impurities HotFilter->AddAnti Cool 4. Cool Slowly to form crystals AddAnti->Cool Collect 5. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with ice-cold solvent Collect->Wash Dry 7. Dry Under Vacuum Wash->Dry Assess 8. Assess Purity (Melting Point) Dry->Assess Troubleshooting_Tree Start Problem Occurred During Cooling Decision1 What is the issue? Start->Decision1 Decision2 Crystals are Impure/Colored Decision1->Decision2 Bad Crystals OilingOut Compound 'Oiled Out' Decision1->OilingOut Liquid Layer NoCrystals No Crystals Formed Decision1->NoCrystals Clear Solution LowYield Yield is Very Low Decision1->LowYield Few Crystals Impure Final Product Impure Decision2->Impure Broad M.P. Decision2->Impure Off-Color SolveOil Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool SLOWLY. OilingOut->SolveOil SolveNoCry Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. NoCrystals->SolveNoCry SolveYield Analysis: Likely too much solvent used. Action: Concentrate mother liquor to get a 2nd crop. LowYield->SolveYield SolveColor Solution: Re-dissolve, add activated charcoal, hot filter, and re-crystallize. Impure->SolveColor SolvePurity Solution: Perform a second recrystallization, ensuring slow cooling. Impure->SolvePurity

References

Technical Support Center: Improving Regioselectivity in Reactions of 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for methodologies involving 2,5-Dibromo-3-methoxypyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges related to regioselectivity in your synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve your desired outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in medicinal chemistry and materials science due to the versatile pyrazine core, which is present in numerous pharmaceuticals.[1][2] The primary challenge in its functionalization lies in controlling the regioselectivity of substitution reactions, such as palladium-catalyzed cross-couplings. The two bromine atoms at the C2 and C5 positions exhibit different reactivities influenced by the electronic and steric effects of the adjacent methoxy group. Understanding and manipulating these factors is crucial for the successful synthesis of target molecules.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is producing a mixture of C2 and C5 substituted products with poor selectivity. How can I favor substitution at the C5 position?

Answer:

This is a common issue stemming from the inherent electronic properties of the pyrazine ring. The C2 position is electronically activated by the adjacent nitrogen and the electron-donating methoxy group, making it kinetically favored for oxidative addition of the palladium catalyst.[3][4] However, achieving C5 selectivity is possible by carefully tuning the reaction conditions to favor the thermodynamically more stable product or by using sterically demanding ligands that disfavor approach at the more hindered C2 position.

Underlying Causes and Solutions:

  • Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand play a pivotal role in directing regioselectivity.

    • For C5 Selectivity: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos or bulky N-heterocyclic carbenes (NHCs) can sterically hinder the approach of the palladium catalyst to the C2 position, which is flanked by the methoxy group.[5] This steric impediment encourages the catalyst to react at the less hindered C5 position.

    • For C2 Selectivity: Conversely, smaller, less sterically demanding ligands such as PPh₃ or bidentate ligands like dppf will preferentially react at the more electronically activated C2 position.[4]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Less polar solvents like toluene or dioxane can enhance the steric effects of bulky ligands, thus favoring C5 substitution.

    • More polar solvents may favor reaction at the more electron-deficient C2 position.

  • Base Selection: The choice of base can also impact selectivity, although often to a lesser extent than the ligand. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally preferred for Suzuki couplings. Stronger bases like K₃PO₄ can sometimes lead to side reactions or decreased selectivity.

Troubleshooting Workflow for Suzuki-Miyaura Regioselectivity

G start Poor Regioselectivity in Suzuki Coupling ligand Analyze Ligand: Is it sterically bulky? start->ligand solvent Evaluate Solvent: Is it non-polar? ligand->solvent No c5_selectivity Implement for C5 Selectivity: - Use bulky ligand (e.g., SPhos) - Use non-polar solvent (e.g., Toluene) - Use mild base (e.g., K2CO3) ligand->c5_selectivity Yes base Consider Base: Is it mild? solvent->base No solvent->c5_selectivity Yes base->c5_selectivity Yes c2_selectivity Implement for C2 Selectivity: - Use smaller ligand (e.g., PPh3) - Consider polar aprotic solvent base->c2_selectivity No outcome Improved Regioselectivity c5_selectivity->outcome c2_selectivity->outcome Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)L2-X] B->C D Transmetalation (R-B(OH)2) C->D E [Ar-Pd(II)L2-R] D->E F Reductive Elimination E->F F->A G Ar-R F->G

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for troubleshooting Buchwald-Hartwig C-N cross-coupling reactions involving electron-deficient pyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet powerful, transformation. The electron-deficient nature of the pyrazine ring, coupled with its potential to act as a ligand for the palladium catalyst, presents a unique set of obstacles that require careful consideration of reaction parameters.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, optimize your reaction conditions, and achieve high yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion. What are the primary suspects?

Low or no conversion is the most common issue. The root cause often lies in the challenging nature of the substrates. Electron-deficient pyrazines make the crucial oxidative addition step of the catalytic cycle sluggish. Furthermore, the pyrazine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3]

Initial Diagnostic Checklist:

  • Catalyst System Integrity: Is your palladium source active and is your ligand appropriate? For electron-deficient systems, standard ligands are often ineffective.[2] You need bulky, electron-rich phosphine ligands to promote the difficult oxidative addition and subsequent reductive elimination steps.[1][4][5]

  • Atmosphere Control: Was the reaction performed under a strictly inert atmosphere (argon or high-purity nitrogen)? Oxygen can rapidly deactivate the active Pd(0) catalyst through oxidation.[2][6] Ensure your solvent is thoroughly degassed and all glassware was flame-dried under vacuum.[6]

  • Base Selection & Purity: Is the base strong enough and sufficiently non-coordinating? Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. Ensure the base is pure and anhydrous; impurities can poison the catalyst.[2]

  • Reagent Purity: Are the pyrazine halide and the amine coupling partner pure and dry? Trace impurities can have a significant negative impact on catalytic activity.

Q2: I'm observing significant hydrodehalogenation (C-Cl → C-H) of my pyrazine starting material. How can I minimize this side reaction?

Hydrodehalogenation is a common competing pathway where the pyrazine halide is reduced instead of aminated.[2] This typically occurs when the desired C-N reductive elimination is slow relative to competing decomposition pathways of the palladium-amido intermediate.

Strategies to Suppress Hydrodehalogenation:

  • Optimize the Ligand: This is the most critical factor. Use ligands designed to accelerate reductive elimination. Bulky biarylphosphine ligands (see Table 1) are the gold standard here. They create a sterically crowded environment around the palladium, which favors the bond-forming reductive elimination step.

  • Choice of Base: While a strong base is necessary, its nature matters. In some cases, switching from NaOtBu to a slightly weaker or more sterically hindered base like K₃PO₄ or Cs₂CO₃ (though this may require higher temperatures) can sometimes disfavor the decomposition pathways leading to hydrodehalogenation. The effectiveness of a base is highly context-dependent.

  • Temperature Control: While higher temperatures are often needed to drive the reaction, excessive heat can promote side reactions. Try lowering the temperature by 10-20 °C once initial conversion is observed to see if the selectivity improves.

Q3: Which ligand should I choose? There are so many "generations" and names.

Ligand choice is paramount for success with challenging substrates like pyrazines. You need a ligand that is both bulky and electron-rich. This combination stabilizes the Pd(0) active species, promotes the difficult C-Cl or C-Br oxidative addition, and, most importantly, accelerates the final C-N reductive elimination step.[5][7]

Ligand Class Recommended Ligands Key Strengths for Pyrazine Amination Considerations
Bulky Biarylphosphines BrettPhos, RuPhos, XPhosGeneral high performance. Excellent for accelerating reductive elimination and preventing catalyst decomposition. Often considered the first choice for challenging heteroaryl couplings.[2][7]Can be expensive. BrettPhos is particularly effective for coupling primary amines.[8]
Ferrocene-Based Josiphos-type ligandsEffective for coupling with primary nitrogen nucleophiles and have shown success with heteroaryl chlorides.[9]Performance can be highly specific to the substrate combination.
Chelating Diphosphines XantphosCan be effective in specific cases, particularly when using milder bases like DBU for substrates with sensitive functional groups.[10]Generally less effective than bulky monophosphine ligands for highly electron-deficient pyrazines.

Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst incorporating BrettPhos or RuPhos . These integrated precatalysts provide reliable formation of the active Pd(0) species.[11]

Q4: My reaction works, but the yield is inconsistent. What can I do to improve reproducibility?

Inconsistency often points to subtle variations in reaction setup and reagent quality. Organometallic reactions are notoriously sensitive.[12]

  • Strict Inert Technique: Reinforce your inert atmosphere technique. Use a glovebox for reagent preparation if available. If using Schlenk techniques, ensure at least three evacuate/backfill cycles.[6]

  • Solvent and Base Quality: Use a freshly opened bottle of high-purity anhydrous solvent. Purchase high-purity (e.g., >97%) NaOtBu and handle it exclusively under an inert atmosphere, as it can degrade upon exposure to air and moisture.[2]

  • Stirring Rate: For heterogeneous mixtures involving inorganic bases, the stirring rate can significantly impact the reaction rate. Ensure vigorous and consistent stirring.[11]

Troubleshooting Workflow

For a systematic approach to diagnosing issues, follow the decision tree below.

TroubleshootingFlowchart start Reaction Start: Low/No Conversion check_inert 1. Check Inert Atmosphere - Degassed Solvent? - Proper Schlenk/Glovebox? start->check_inert check_catalyst 2. Evaluate Catalyst System - Using a bulky, e⁻-rich ligand? (e.g., BrettPhos, RuPhos) - Using a precatalyst? check_inert->check_catalyst Yes, atmosphere is good success Problem Solved: High Conversion check_inert->success No, improved technique check_base 3. Assess Base - Strong alkoxide base used? (e.g., NaOtBu, LiHMDS) - Base is pure & anhydrous? check_catalyst->check_base Yes, catalyst is appropriate check_catalyst->success No, switched to better ligand/ precatalyst side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) check_base->side_reaction Yes, base is appropriate check_base->success No, changed/purified base side_reaction->start No, issue persists. Re-evaluate all parameters. side_reaction->success Yes, optimized ligand/ temperature CatalyticCycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-X label_oa Oxidative Addition (Often Rate-Limiting for Pyrazines) amido_complex Arylpalladium Amido Complex (Pd-II) oa_complex->amido_complex + HNR¹R² - HX (via Base) label_de Amine Coordination & Deprotonation product Ar-NR¹R² (Product) amido_complex->product label_re Reductive Elimination pitfall Potential Pitfalls for Pyrazines: 1. Pyrazine-N coordination deactivates Pd(0). 2. Slow Reductive Elimination leads to   side reactions (e.g., hydrodehalogenation). amido_complex->pitfall product->pd0 Catalyst Regeneration

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,5-Dibromo-3-methoxypyrazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to overcome common hurdles in the functionalization of this critical heterocyclic building block. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions & Troubleshooting

FAQ 1: My reaction shows low or no conversion. Where do I start troubleshooting?

Answer: Low to no product yield is a common issue that can almost always be traced back to a few key areas. A systematic check is the most efficient way to identify the culprit.[1]

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via three pump/purge cycles with argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.[1]

  • Reagent Purity:

    • Solvents: Anhydrous solvents are critical. Use freshly distilled solvents or those from a sealed commercial source (e.g., AcroSeal™).

    • Base: Many bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Ensure they are freshly dried or purchased as anhydrous grade and handled in a glovebox.

    • Organometallic Reagent: Boronic acids can degrade over time (protodeboronation). Check the purity of your coupling partner.

  • Catalyst Activity: The generation of the active Pd(0) species is crucial. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to Pd(0) in situ might be inefficient.[1][2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 precatalyst) that generates the active species more reliably.

FAQ 2: I'm observing poor regioselectivity. Why is the wrong bromine reacting, or why am I getting double-addition?

Answer: Regioselectivity in dihalogenated heterocycles is a significant challenge, governed by both electronic and steric factors. For this compound, the outcome is predictable but can be disrupted by improper conditions.

Understanding Intrinsic Selectivity: The electron-donating methoxy group (-OMe) at the 3-position electronically activates the adjacent C2-Br bond towards oxidative addition.[3] Therefore, in a mono-coupling reaction, the incoming nucleophile is expected to substitute the bromine at the C2 position. This is the "conventional" and desired selectivity.[4][5]

Troubleshooting Undesired Selectivity:

  • Minimizing Double-Addition: If you are targeting mono-functionalization but see significant formation of the 2,5-disubstituted product, the primary cause is often that the reaction is running too long or at too high a temperature after the initial product has formed.

    • Solution: Carefully monitor the reaction by TLC or LC-MS. Use a slight excess (1.05-1.2 equivalents) of the nucleophilic coupling partner. Once the starting material is consumed, quench the reaction promptly. Lowering the reaction temperature may also be necessary.

  • Controlling Unconventional Selectivity: While reaction at the C2 position is favored, changes in catalyst speciation can sometimes lead to unconventional outcomes.[4][6] Using bulky ligands can sometimes influence the site of oxidative addition. However, for this specific substrate, the electronic bias from the methoxy group is strong. If you observe unexpected C5-substitution, re-evaluate your catalyst system and reaction conditions against established literature for similar substrates.

FAQ 3: My Suzuki-Miyaura coupling is sluggish and gives low yields. Which catalyst system should I use?

Answer: The Suzuki-Miyaura reaction is a robust C-C bond-forming method, but its efficiency with electron-deficient heteroaryl halides like our pyrazine depends heavily on the right combination of catalyst, ligand, and base.[7][8]

The Challenge with Pyrazines: The pyrazine ring is electron-deficient, which facilitates oxidative addition. However, the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting catalysis.[9] The choice of ligand is therefore critical to stabilize the catalyst and promote the desired reaction cycle.

Recommended Starting Points for Catalyst Screening:

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical YieldRationale & Notes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-90GoodA classic, reliable, and cost-effective starting point for many Suzuki couplings.[10]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)Dioxane/H₂O100-110ExcellentBuchwald ligands like SPhos are excellent for challenging substrates, improving catalyst stability and turnover.[10]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF100Good to ExcellentDppf is a robust ligand that often performs well with heteroaryl halides.[10][11]

Troubleshooting Logic: If a simple system like Pd(PPh₃)₄ fails, it's often due to catalyst deactivation or an insufficiently reactive catalytic species. Moving to a system with a bulky, electron-rich phosphine ligand (like SPhos) from the Buchwald group is a logical next step. These ligands promote the reductive elimination step and stabilize the catalyst, preventing decomposition.

Workflow for Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield Observed reagent_check Verify Purity & Integrity: - Anhydrous Solvents? - Dry Base? - Pure Boronic Acid? start->reagent_check Step 1 atmosphere_check Confirm Inert Atmosphere: - Proper Degassing? - Positive N2/Ar Pressure? reagent_check->atmosphere_check If Reagents OK catalyst_check Evaluate Catalyst System (e.g., Pd(PPh₃)₄) atmosphere_check->catalyst_check If Setup OK buchwald_ligand Switch to Bulky Ligand System (e.g., Pd(OAc)₂ / SPhos) catalyst_check->buchwald_ligand If Sluggish temp_check Optimize Temperature (Increase in 10°C increments) buchwald_ligand->temp_check base_check Screen a Stronger Base (e.g., Na₂CO₃ -> K₃PO₄ -> Cs₂CO₃) temp_check->base_check success Reaction Optimized base_check->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

FAQ 4: I need to perform a C-N coupling (Buchwald-Hartwig Amination). What are the key considerations?

Answer: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[12][13] Success with this compound requires careful selection of the ligand and base, as the reaction is often more sensitive than C-C couplings.

Key Considerations:

  • Ligand Choice: Sterically hindered, electron-rich phosphine ligands are essential. Ligands like BINAP or Josiphos-type ligands are often required to facilitate the difficult C-N reductive elimination step.[12][14]

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective, but it is incompatible with base-sensitive functional groups.[15] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[15]

Recommended Catalyst Systems for Buchwald-Hartwig Amination:

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Rationale & Notes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.5)Toluene80-110A widely used system effective for many primary and secondary amines.[12]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH100XPhos is a highly active Buchwald ligand that allows for the use of weaker bases and tolerates more functional groups.[14]
FAQ 5: Are other cross-coupling reactions viable? What about Stille or Sonogashira?

Answer: Yes, both Stille and Sonogashira couplings are excellent options for functionalizing this compound.

  • Stille Coupling: This reaction uses an organotin reagent and is known for its high functional group tolerance and mild reaction conditions.[16][17] The primary drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts during purification.[16]

    • Typical Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The addition of a Cu(I) co-catalyst can sometimes accelerate the reaction.[17]

  • Sonogashira Coupling: This is the most reliable method for introducing terminal alkynes.[18][19] It uses a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI) and an amine base (like Et₃N or piperidine), which also serves as the solvent in some cases.[20][21]

    • A Common Issue: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[22] This can be minimized by ensuring strictly anaerobic conditions and running the reaction at the lowest effective temperature.

Section 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation

This protocol provides a robust starting point for the C2-selective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, powdered, 2.5 equiv)

  • 1,4-Dioxane and Water (anhydrous, degassed, 4:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Purge: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the pyrazine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Palladium Catalytic Cycle

G C Pd⁰L₂ (Active Catalyst) OA Oxidative Addition C->OA I1 L₂Pd⁰(Ar)(X) (Intermediate 1) OA->I1 T Transmetalation I2 L₂Pd⁰(Ar)(R) (Intermediate 2) T->I2 RE Reductive Elimination RE->C ArR Ar-R (Product) RE->ArR I1->T I2->RE ArX Ar-X (Pyrazine-Br) ArX->OA R_M R-B(OH)₂ (Boronic Acid) R_M->T Base Base Base->T

References

Technical Support Center: Palladium Catalyst Removal from 2,5-Dibromo-3-methoxypyrazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium catalysts from reaction products derived from 2,5-Dibromo-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, to functionalize this versatile heterocyclic building block.[1][2][3]

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines due to its potential toxicity.[4][5][6] Therefore, effective and robust purification strategies are critical. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my pyrazine-containing product?

Several factors can contribute to the difficulty in removing palladium residues:

  • Strong Coordination: The nitrogen atoms in the pyrazine ring and potentially other functional groups in your product can act as ligands, coordinating strongly with palladium species and keeping them in solution.

  • Multiple Palladium Species: During a catalytic cycle, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and form different complexes, each requiring a specific approach for removal.[7]

  • Product Characteristics: The polarity and solubility of your final product can limit the choice of purification methods. Traditional methods like crystallization may not be effective if the palladium impurities co-crystallize with the product.[7]

Q2: What are the most common methods for palladium removal?

The primary strategies for palladium removal can be broadly categorized into three groups:

  • Adsorption: This is the most widely used technique and involves using solid-supported "scavengers" that bind to the palladium, which is then removed by filtration.[7][8]

  • Extraction/Precipitation: This involves selectively precipitating the palladium species or extracting it into a different phase.

  • Crystallization: While sometimes effective, it can be unreliable as palladium can be incorporated into the crystal lattice of the product.[7]

Q3: How do I choose the right palladium scavenger?

The selection of an appropriate scavenger is crucial and depends on several factors.[9]

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).

  • Solvent System: The scavenger must be compatible with your reaction solvent.[7]

  • Product Functionality: Ensure the scavenger does not react with or adsorb your desired product.

  • Cost and Scalability: For larger scale syntheses, the cost and ease of handling the scavenger are important considerations.[7]

Q4: What is the acceptable level of residual palladium in a pharmaceutical intermediate or API?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[4] For palladium, a Class 2B element, the oral concentration limit is typically 10 ppm.[10][11] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q5: How can I accurately measure the concentration of residual palladium?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in organic samples.[4][6][12] It is essential for final quality control of APIs. For process development and screening of scavenging methods, other techniques might be used for relative quantification.[4]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the removal of palladium catalysts from this compound reaction products.

Problem 1: High levels of palladium remain after treatment with a scavenger.

High residual palladium after a scavenging step is a common issue that can be addressed by systematically evaluating the following factors:

A Start: High Residual Pd B Was the Scavenger Choice Optimal? A->B C Consider Pd Oxidation State (Thiol for Pd(II), etc.) B->C No E Were Scavenging Conditions Adequate? B->E Yes K Try a Different Class of Scavenger (e.g., Activated Carbon, Functionalized Resin) C->K D Check Scavenger-Solvent Compatibility D->K F Increase Scavenger Equivalents E->F No I Is the Palladium Species Colloidal? E->I Yes G Increase Temperature F->G H Increase Agitation Time G->H H->I J Filter through Celite® or similar filter aid I->J Yes I->K No L Problem Resolved J->L K->L

Caption: Troubleshooting workflow for ineffective palladium scavenging.

  • Re-evaluate Scavenger Choice:

    • Cause: The chosen scavenger may not be effective for the specific palladium species present in your reaction mixture.

    • Solution: If you suspect the presence of Pd(0) (often indicated by the formation of palladium black), a scavenger effective for both Pd(0) and Pd(II) like certain functionalized silicas or activated carbon might be more suitable.[13][14] For soluble Pd(II) complexes, thiol- or thiourea-functionalized silica gels are often a good starting point.[14][15]

  • Optimize Scavenging Conditions:

    • Cause: Insufficient scavenger amount, time, or temperature can lead to incomplete removal.

    • Solution:

      • Scavenger Amount: Increase the weight equivalents of the scavenger. A typical starting point is 10-20 weight percent relative to the theoretical amount of palladium.

      • Temperature: Gently heating the mixture (e.g., to 40-50 °C) can improve the kinetics of scavenging, but be mindful of the thermal stability of your product.[7]

      • Time: Extend the stirring time with the scavenger. A minimum of a few hours is often required, and overnight stirring may be necessary.

  • Address Potential Colloidal Palladium:

    • Cause: Palladium black, a form of Pd(0), can be colloidal and pass through standard filter paper.

    • Solution: A simple and effective method is to filter the reaction mixture through a pad of Celite® or another filter aid.[16] This can physically trap fine palladium particles.

Problem 2: Significant product loss during the scavenging process.

Losing a substantial amount of your valuable product during purification is a critical issue, especially in drug development.

StrategyRationaleKey Considerations
Pre-treatment with a Chelating Agent A soluble chelating agent can bind to the palladium, and this complex can then be more effectively adsorbed by a solid support like activated carbon or silica gel, potentially requiring less of the solid adsorbent.[7]Ensure the chelating agent does not react with your product. Perform small-scale trials to optimize the ratio of chelating agent to adsorbent.
Optimize Scavenger Type and Amount Some scavengers, particularly activated carbon, can have a high surface area and may adsorb the product along with the palladium.[10]Screen different types of scavengers. Functionalized silica gels are often more selective than activated carbon.[14] Use the minimum amount of scavenger required to achieve the desired palladium level.
Thorough Washing of the Scavenger Product can be physically trapped within the solid scavenger matrix.After filtering off the scavenger, wash it thoroughly with a suitable solvent in which your product is soluble. Combine the washings with the main filtrate.
Alternative Purification Methods If product loss remains high with scavengers, consider other techniques.Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA, thiourea) can be effective.[16] Subsequent crystallization may then be more successful in removing the now water-soluble palladium complex.

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica Gel
  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove inorganic salts.

  • Solvent Exchange (if necessary): The efficiency of scavenging can be solvent-dependent.[7] If the reaction was performed in a solvent not ideal for scavenging, concentrate the crude product and redissolve it in a suitable solvent like toluene, ethyl acetate, or dichloromethane.

  • Addition of Scavenger: To the solution of the crude product, add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea). A typical loading is 5-10 equivalents relative to the palladium catalyst used.

  • Agitation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for residual palladium by ICP-MS if available.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake thoroughly with the solvent used for the scavenging process to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon
  • Preparation: Follow steps 1 and 2 from Protocol 1.

  • Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution of the crude product. A typical loading is 10-20 wt% relative to the crude product mass.[7]

  • Agitation: Stir the slurry at a slightly elevated temperature (e.g., 45-60 °C) for several hours to overnight.[7]

  • Filtration: Caution: Activated carbon is very fine and can be difficult to filter. Use a thick pad of Celite® (at least 1-2 cm) over a sintered glass funnel.

  • Washing and Concentration: Follow steps 6 and 7 from Protocol 1.

A Start: Reaction Complete B Initial Work-up (Aqueous Wash) A->B C Is Palladium Black Visible? B->C D Filter through Celite® C->D Yes E Screen Scavengers (Functionalized Silica vs. Activated Carbon) C->E No D->E F Analyze for Residual Pd (ICP-MS) E->F G Is Pd Level < 10 ppm? F->G H Optimize Scavenging Conditions (Time, Temp, Equivalents) G->H No J Final Product G->J Yes H->F I Consider Alternative Methods (Extraction, Crystallization) H->I I->F

Caption: A general strategy for selecting and optimizing a palladium removal method.

By following the guidance in this Technical Support Center, you will be better equipped to develop efficient and robust protocols for the removal of palladium catalysts from your this compound reaction products, ensuring the high purity required for downstream applications in pharmaceutical research and development.

References

Validation & Comparative

A Senior Application Scientist’s Guide: Suzuki Coupling of 2,5-Dibromo- vs. 2,5-Dichloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazines are foundational scaffolds in medicinal chemistry and materials science, present in numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties and capacity for hydrogen bonding make them privileged structures in drug design.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the precise functionalization of heterocyclic cores like pyrazine.[4][5]

This guide provides an in-depth comparison of two common starting materials for the synthesis of 2,5-disubstituted 3-methoxypyrazines: the dibrominated and dichlorinated variants. The choice between an aryl bromide and an aryl chloride is not trivial; it has profound implications for reaction kinetics, catalyst selection, process conditions, and ultimately, the economic viability of the synthesis. Here, we will dissect the mechanistic underpinnings and present practical, data-driven insights to guide researchers in making the optimal selection for their specific synthetic goals.

The Mechanistic Heart of the Matter: Oxidative Addition

The universally accepted mechanism for the Suzuki coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For aryl halides, the initial oxidative addition of the C-X bond to a Pd(0) complex is almost always the rate-determining step.[6] This is where the fundamental difference between bromine and chlorine becomes paramount.

The established reactivity order for halides in Suzuki couplings is: I > Br > OTf >> Cl .[6][8]

This trend is a direct consequence of bond dissociation energies (BDEs). The C-Cl bond is significantly stronger (higher BDE) and less polarizable than the C-Br bond. Consequently, the insertion of the electron-rich Pd(0) catalyst into the C-Cl bond requires a higher activation energy than insertion into the C-Br bond. This mechanistic hurdle necessitates more forceful reaction conditions or, more elegantly, the use of highly specialized catalyst systems to facilitate the reaction for aryl chlorides.[9]

Suzuki_Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)(X)L₂ pd0->pdiix Oxidative Addition pdiibase Ar-Pd(II)(OR)L₂ pdiix->pdiibase pdiib Ar-Pd(II)(Ar')L₂ pdiibase->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product reagents Ar-X reagents->pdiix boronate Ar'-B(OR)₂ boronate->pdiibase base Base (e.g., OH⁻) base->pdiix

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems: Tailoring Electron Density for Halide Activation

The challenge of activating the inert C-Cl bond has driven significant innovation in catalyst design. While aryl bromides can often be coupled using classical palladium catalysts, aryl chlorides demand more sophisticated solutions.

  • For 2,5-Dibromo-3-methoxypyrazine: Standard, commercially available catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently effective.[4] The moderate reactivity of the C-Br bond does not typically require highly specialized ligands, making reaction setup simpler and more cost-effective.

  • For 2,5-Dichloro-3-methoxypyrazine: Coupling reactions are often sluggish or fail completely with simple phosphine ligands.[8] Success hinges on using catalysts that increase the electron density on the palladium center, thereby promoting its insertion into the strong C-Cl bond. The state-of-the-art solutions involve:

    • Bulky, Electron-Rich Phosphine Ligands: Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group are exceptionally effective.[6][10] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0)L species, while their electron-donating nature facilitates the oxidative addition step.[6]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes.[11] They are excellent for activating unreactive aryl chlorides, often providing high turnover numbers and allowing for lower catalyst loadings.[11]

Comparative Experimental Data

Substrate (Analogue)Boronic AcidCatalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4 mol%)K₃PO₄1,4-Dioxane/H₂O9012 h85[12]
2,5-Dibromo-3-methylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8012 h89
2,5-Dichloropyrazine Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81
2,5-Dichloropyrazine 4-Formylphenylboronic acidPd(PPh₃)₂Cl₂ (3 mol%)Na₂CO₃Acetonitrile/H₂OReflux16 h~90 (inferred)[3][13]
Aryl Chloride (general)Arylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRT - 100VariesHigh[11]

Analysis of Data: The data clearly shows that while dibromo-heterocycles can be effectively coupled with standard Pd(PPh₃)₄ catalysts under conventional heating, the dichloro-pyrazine often requires more specialized conditions.[12] Notably, the successful coupling of 2,5-dichloropyrazine with Pd(PPh₃)₄ was achieved using microwave irradiation, a technique that provides rapid, high-energy input to overcome the activation barrier. For conventional heating, a more active pre-catalyst like Pd(PPh₃)₂Cl₂ or systems employing bulky, electron-rich ligands are generally required for high conversion of aryl chlorides.[11][13]

Experimental Workflows and Protocols

The general workflow for performing a Suzuki coupling is consistent, but the specific reagents and conditions are tailored to the substrate's reactivity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst setup Assemble Glassware (Flask, Condenser) prep->setup inert Establish Inert Atmosphere (N₂/Ar) setup->inert addition Add Solvents & Reagents inert->addition heating Heat & Stir (Conventional / MW) addition->heating monitor Monitor Progress (TLC, GC-MS, LC-MS) heating->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify char Characterize (NMR, MS) purify->char

Caption: A generalized experimental workflow for Suzuki cross-coupling.
Protocol 1: Representative Suzuki Coupling of this compound

This protocol is adapted from standard procedures for reactive aryl bromides.[12]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (2.2 mmol, 2.2 eq for disubstitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvents (1,4-dioxane and water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Suzuki Coupling of 2,5-Dichloro-3-methoxypyrazine

This protocol incorporates a more active catalyst system necessary for activating aryl chlorides.[3][11][13]

Materials:

  • 2,5-Dichloro-3-methoxypyrazine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (2.2 mmol, 2.2 eq for disubstitution)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 mmol, 4.0 eq)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask or microwave vial, add the palladium precursor (Pd₂(dba)₃) and the SPhos ligand.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and stir for 10 minutes at room temperature to pre-form the active catalyst.

  • Add 2,5-dichloro-3-methoxypyrazine, the arylboronic acid, and potassium carbonate.

  • Add degassed water.

  • Heat the reaction mixture to 100-110 °C (or use microwave irradiation, e.g., 120 °C for 30 minutes) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst system are often faster than with Pd(PPh₃)₄.

  • Follow steps 7-9 from Protocol 1 for work-up and purification.

Summary and Practical Considerations

The choice between 2,5-dibromo- and 2,5-dichloro-3-methoxypyrazine is a trade-off between reactivity and raw material cost.

FeatureThis compound2,5-Dichloro-3-methoxypyrazine
Reactivity High. C-Br bond is readily activated.[9]Low. C-Cl bond is inert and requires activation.[6]
Typical Catalyst Standard catalysts (e.g., Pd(PPh₃)₄).Advanced systems (e.g., Pd/Buchwald ligands, Pd/NHCs).[10][11]
Reaction Conditions Milder (e.g., 80-90 °C).Harsher (e.g., >100 °C or microwave).[13][14]
Selectivity Good potential for selective mono-arylation under controlled conditions.Di-substitution is common; mono-substitution can be challenging.
Cost Implication Higher starting material cost.Lower starting material cost, but higher catalyst/ligand cost.

Expert Recommendation:

  • For early-stage discovery and small-scale synthesis , where reaction robustness and speed are prioritized, This compound is the superior choice. Its high reactivity ensures reliable coupling with a wide range of boronic acids using standard, inexpensive catalysts.

  • For process development and large-scale manufacturing , where cost per kilogram is a critical driver, 2,5-dichloro-3-methoxypyrazine becomes highly attractive. Although it requires a more significant initial investment in process optimization and specialized catalysts, the lower cost of the bulk starting material can lead to substantial long-term savings.

Ultimately, a thorough understanding of the mechanistic principles governing the Suzuki-Miyaura reaction empowers researchers to make strategic decisions that balance chemical efficiency with economic reality.

References

Navigating the Bioactive Landscape of 2,5-Dibromo-3-methoxypyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of its biological properties. This guide provides a comparative analysis of the biological activities of 2,5-dibromo-3-methoxypyrazine derivatives and structurally related compounds. Due to the limited publicly available data on the specific biological activities of this compound, this guide will draw comparisons from a broader range of brominated and methoxy-substituted pyrazines and other heterocyclic compounds to infer potential therapeutic applications and guide future research. We will delve into their anticancer, antimicrobial, and neuroprotective potential, supported by experimental data and detailed protocols.

Comparative Biological Activities: A Data-Driven Overview

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. Halogenation, particularly bromination, and the presence of methoxy groups are known to modulate the pharmacological profile of these compounds.

Anticancer Activity

Pyrazine derivatives have been extensively investigated for their potential as anticancer agents.[1][2] They have been shown to inhibit various enzymes and receptors that are crucial for cancer cell proliferation and survival.[3] The introduction of bromine atoms into heterocyclic structures has been shown to be critical for cytotoxic activity in some cases.[4]

Below is a comparative table of the cytotoxic activities of various brominated and methoxy-substituted heterocyclic compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast)Data not specified, but MCF-7 was the most affected cell line.[5]
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.075[6]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.095[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat brain tumor), HeLa (Human cervix carcinoma), HT29 (Human colon carcinoma)15.4 (C6), 26.4 (HeLa), 15.0 (HT29)[7]
3,5,6,7-tetrabromo-8-methoxyquinolineC6, HeLa, HT29Significant inhibitory effects[7]
6,8-dibromo-5-nitroquinolineC6, HeLa, HT29Significant inhibitory effects[7]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolNot specifiedInhibited S. aureus and Trichophyton mentographytes at 0.15 and 1.56 µg/mL respectively.[8]
(Z)-N'-(5-methoxy-2-oxoindolin-3-ylidene)thiomorpholine-4-carbothiohydrazideMCF-7 (Breast), A431 (Skin), A549 (Lung)2.52-7.41[9]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)XDR S. TyphiMIC 6.25 mg/mL[10]
Antimicrobial Activity

Pyrazine derivatives have also demonstrated significant potential as antimicrobial agents.[11][12] The pyrazine ring is a key structural feature in several clinically used antimicrobial drugs. The introduction of bromine and other functional groups can enhance the antimicrobial spectrum and potency.

The following table summarizes the antimicrobial activity of selected pyrazine and heterocyclic derivatives.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1[8]
Staphylococcus aureus1[8]
Campylobacter jejuni2[8]
Pseudomonas aeruginosa4[8]
Streptococcus pneumoniae8[8]
Listeria monocytogenes8[8]
Pyrido[2,3-b]pyrazine derivative with two thiocarbonyl groupsStaphylococcus aureus78
Bacillus cereus78
Escherichia coli625
Salmonella typhi1250
2-Hydroxy-4-methoxybenzaldehydeVarious bacteria and fungi80-300[13]
Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of various heterocyclic compounds. While specific data on this compound is not available, related structures have shown promise in protecting neurons from damage. For instance, certain carbazole derivatives with bromo and methoxy substituents have demonstrated neuroprotective effects.[14][15]

Experimental Protocols

To facilitate the comparative evaluation of this compound derivatives and other novel compounds, this section provides detailed methodologies for key in vitro assays.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[16][17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][19][20]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate at Appropriate Temperature C->D E Visually Assess for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 3: Neuronal Cell Viability Assay for Neuroprotection

This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxic insult.[8][21][22]

Materials:

  • Primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium and supplements

  • Test compound

  • Neurotoxic agent (e.g., glutamate, MPP+)

  • Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer Live/Dead assay)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate neuronal cells in a suitable culture vessel and allow them to differentiate.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Induce Neurotoxicity: Expose the cells to a neurotoxic agent at a predetermined concentration. Include a control group with no neurotoxin and a group with the neurotoxin but no test compound.

  • Incubation: Incubate for the desired duration of the toxic insult.

  • Assess Cell Viability: Use a cell viability assay to quantify the number of living and dead cells. For the Live/Dead assay, incubate the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Quantification: Capture images using a fluorescence microscope and count the number of live and dead cells, or measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Mechanisms of Action and Signaling Pathways

The anticancer activity of many pyrazine derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][23] For instance, some pyrazine-based inhibitors target the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates PyrazineDerivative Pyrazine Derivative PyrazineDerivative->Kinase Inhibits Apoptosis Apoptosis PyrazineDerivative->Apoptosis Promotes DownstreamEffectors Downstream Effectors Kinase->DownstreamEffectors Phosphorylates Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival DownstreamEffectors->Proliferation Promotes

Caption: Simplified signaling pathway illustrating the mechanism of action of a pyrazine derivative as a kinase inhibitor in cancer cells.

Conclusion

While direct experimental data on the biological activity of this compound is currently scarce in the public domain, a comparative analysis of structurally related brominated and methoxy-substituted heterocyclic compounds suggests a strong potential for significant anticancer and antimicrobial activities. The presence of bromine atoms, in particular, has been associated with enhanced cytotoxicity in various cancer cell lines.

The provided experimental protocols offer a robust framework for the systematic evaluation of novel pyrazine derivatives. Future research should focus on the synthesis and comprehensive biological screening of this compound and its analogs to fully elucidate their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.

References

A Comparative Guide to the Characterization of 2,5-Dibromo-3-methoxypyprazine Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Dibromo-3-methoxypyrazine in Synthesis

This compound serves as a versatile scaffold in organic synthesis, particularly in the development of novel pharmaceutical agents. The two bromine atoms at the 2 and 5 positions offer distinct reactivity, allowing for sequential and regioselective functionalization through cross-coupling reactions such as the Suzuki-Miyaura[1][2][3] and Buchwald-Hartwig amination reactions.[4][5][6][7] The methoxy group at the 3-position further influences the electronic properties and steric environment of the pyrazine ring.

Given the potential for multiple products and isomers in reactions involving this substrate, a robust and reliable analytical method is paramount for reaction monitoring, product identification, and purity assessment. HPLC, particularly in its reversed-phase mode, stands out as a powerful technique for separating complex mixtures of aromatic and heterocyclic compounds.[8][9]

Comparative Analysis of HPLC Methods for Reaction Product Characterization

The successful separation of this compound and its derivatives hinges on the careful selection of HPLC parameters. This section compares different approaches to column chemistry, mobile phase composition, and elution techniques.

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[10] For the analysis of pyrazine derivatives, which are aromatic and contain heteroatoms, several column chemistries can be considered.

  • C18 (Octadecylsilane): This is the most common and often the first choice for reversed-phase HPLC due to its high hydrophobicity.[8][11] It effectively separates compounds based on differences in their nonpolar character. For the reaction products of this compound, a C18 column can differentiate between the starting material and products with significantly different substituents.

  • Phenyl-Hexyl: Columns with phenyl-based stationary phases offer alternative selectivity through π-π interactions with the aromatic pyrazine ring.[12] This can be particularly advantageous for separating isomers or compounds with similar hydrophobicity that are poorly resolved on a C18 column.

  • Pentafluorophenyl (PFP): PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[11][12] This multi-modal separation mechanism can be highly effective for resolving complex mixtures of halogenated and polar aromatic compounds.

Table 1: Comparison of HPLC Column Chemistries

Column ChemistryPrimary Separation Mechanism(s)Best Suited ForPotential Limitations
C18 Hydrophobic interactions[8]General purpose, separation of compounds with differing hydrophobicity.May show poor resolution for isomers with similar polarity.[13]
Phenyl-Hexyl Hydrophobic and π-π interactions[12]Separation of aromatic and unsaturated compounds, isomers.Selectivity can be dependent on the mobile phase organic modifier.
PFP Hydrophobic, π-π, dipole, hydrogen bonding, and shape selectivity[11][12]Complex mixtures of halogenated compounds, isomers, and polar analytes.Retention mechanisms can be more complex to predict.

Experimental Workflow: HPLC Method Development

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Define Analytical Goal: Separate Reactants, Intermediates, Products Column_Screening Screen Columns: C18, Phenyl-Hexyl, PFP Start->Column_Screening Mobile_Phase_Screening Initial Mobile Phase: Acetonitrile/Water Gradient Column_Screening->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient Slope & Time Mobile_Phase_Screening->Gradient_Optimization Organic_Modifier Evaluate Organic Modifier: Acetonitrile vs. Methanol Gradient_Optimization->Organic_Modifier pH_Adjustment Adjust Mobile Phase pH (if ionizable groups are present) Organic_Modifier->pH_Adjustment Validation Method Validation: Linearity, Precision, Accuracy pH_Adjustment->Validation Analysis Analyze Reaction Samples Validation->Analysis

Caption: A logical workflow for developing a robust HPLC method.

The mobile phase composition plays a crucial role in achieving optimal resolution.[14][15] For reversed-phase HPLC, a mixture of water and a miscible organic solvent is typically used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a stronger elution strength and can provide different selectivity compared to methanol.[13] For aromatic compounds, methanol can sometimes enhance π-π interactions with phenyl-based stationary phases. A systematic evaluation of both solvents is recommended during method development.

  • Gradient vs. Isocratic Elution: For complex reaction mixtures containing components with a wide range of polarities, a gradient elution is often necessary.[13][16] This involves changing the mobile phase composition during the run to ensure that both early and late-eluting peaks are well-resolved and have good peak shapes. An isocratic elution, where the mobile phase composition remains constant, may be sufficient for simpler mixtures or for quality control purposes once a reaction is optimized.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[14] While this compound itself is not strongly acidic or basic, its reaction products, particularly from Buchwald-Hartwig aminations, may contain ionizable amine groups. Buffering the mobile phase to a pH that ensures a consistent ionization state can improve peak symmetry and reproducibility.

  • UV-Visible Detection: Pyrazine derivatives typically possess a chromophore that allows for detection by UV-Visible spectrophotometry.[17] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides definitive identification of the reaction products by furnishing molecular weight and fragmentation information. This is particularly valuable for confirming the structures of novel compounds.

Detailed Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the analysis of a typical Suzuki-Miyaura or Buchwald-Hartwig reaction mixture of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

Columns:

  • C18, 4.6 x 150 mm, 5 µm

  • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min)%B
0.010
20.090
25.090
25.110
30.010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 5 µL Detection: PDA at 254 nm and 280 nm

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a 50:50 mixture of acetonitrile and water.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Rationale for Protocol Choices:

  • The use of two columns with different selectivities (C18 and Phenyl-Hexyl) allows for a comprehensive assessment of the reaction mixture.

  • A gradient elution is employed to separate compounds with a potentially wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape and aid in ionization for potential MS analysis.

  • Monitoring at multiple wavelengths can help to distinguish between compounds with different UV spectra.

Potential Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_products Potential Products reactant This compound Br N OMe N Br catalyst Pd Catalyst Base reactant->catalyst Reaction boronic_acid Arylboronic Acid R-B(OH)2 boronic_acid->catalyst mono_product Monosubstituted Product R N OMe N Br catalyst->mono_product Step 1 di_product Disubstituted Product R N OMe N R catalyst->di_product Step 2

Caption: A simplified representation of a Suzuki-Miyaura coupling reaction.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
HPLC-UV/MS High resolution, quantitative, provides structural information (MS).Can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds, high sensitivity.[18]Requires derivatization for non-volatile compounds, potential for thermal degradation.[17][19]
Thin Layer Chromatography (TLC) Rapid, inexpensive, good for reaction monitoring.Low resolution, not quantitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for isolated compounds.Not a separation technique, requires pure samples for unambiguous analysis.
Conclusion: An Integrated Approach to Characterization

For the comprehensive characterization of reaction products from this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power and adaptability, should be the primary tool for reaction monitoring and purity assessment. The strategic selection of column chemistry and optimization of the mobile phase are key to achieving successful separations. When coupled with mass spectrometry, HPLC provides an unparalleled level of confidence in the identification of known and novel products. For rapid, qualitative checks, TLC remains a valuable tool, while NMR spectroscopy is indispensable for the definitive structural elucidation of isolated compounds. By leveraging the strengths of each of these techniques, researchers can gain a complete understanding of their reaction outcomes, accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 2,5-Dibromo-3-methoxypyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks.[1] Among these, pyrazine scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.[1][2] The 2,5-Dibromo-3-methoxypyrazine core, in particular, offers a versatile platform for synthetic elaboration, with the bromine atoms serving as key handles for cross-coupling reactions and the methoxy group modulating electronic properties. The precise three-dimensional arrangement of atoms, or molecular structure, is the ultimate determinant of a molecule's function—dictating its biological activity, physical properties, and intermolecular interactions.

This guide provides a comprehensive technical overview of single-crystal X-ray diffraction (SCXRD) as the gold standard for the structural analysis of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the causality behind experimental choices and to situate this powerful technique within the broader context of modern analytical chemistry. We will explore the unparalleled insights provided by SCXRD and objectively compare its performance against complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This comparative approach ensures a robust, self-validating system for structural elucidation, empowering researchers to select the most effective tools for their specific challenges.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[4] For complex organic molecules like the target pyrazine derivatives, SCXRD is the only method that can definitively reveal the solid-state conformation and the intricate network of intermolecular interactions that govern crystal packing.[5]

The SCXRD Experimental Workflow: From Molecule to Model

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.[6]

Diagram: The Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystallization Step 1: Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Mounting Step 2: Crystal Selection & Mounting Crystallization->Mounting Obtain suitable single crystal DataCollection Step 3: X-ray Diffraction Data Collection Mounting->DataCollection Align crystal in X-ray beam StructureSolution Step 4: Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Generate diffraction pattern (hkl file) Refinement Step 5: Structure Refinement StructureSolution->Refinement Generate initial atomic model Validation Step 6: Validation & Analysis (CIF File Generation) Refinement->Validation Optimize model against experimental data

Caption: Workflow for single-crystal X-ray structure determination.

Step 1: Crystallization — The Art and Science

The most challenging step in SCXRD is often obtaining a single crystal of suitable size (typically >0.1 mm) and quality.[6] For pyrazine derivatives, which are often planar and possess moderate polarity, a systematic approach to solvent selection is key.

  • Causality: Crystal formation is a thermodynamic process of self-assembly driven by the minimization of lattice energy. The ideal solvent is one in which the compound is sparingly soluble, allowing for slow, ordered growth rather than rapid precipitation.

  • Common Techniques:

    • Slow Evaporation: A solution of the compound in a relatively volatile solvent (e.g., acetone, ethyl acetate) is left undisturbed, allowing the solvent to evaporate slowly, increasing the concentration to the point of nucleation and growth.

    • Solvent/Anti-Solvent Vapor Diffusion: The compound is dissolved in a "good" solvent (e.g., dichloromethane). This solution is placed in a sealed chamber containing a vial of "poor" or "anti-solvent" (e.g., hexane, pentane) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually lowers the compound's solubility, promoting crystallization.[7]

    • Co-crystallization: If the parent molecule fails to crystallize well, forming a co-crystal with another molecule (a "co-former") can introduce new intermolecular interactions, such as hydrogen bonds, that facilitate the formation of a well-ordered lattice.[8]

Step 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of monochromatic X-rays.[9] The crystal lattice diffracts the X-rays in a specific pattern of spots (reflections). The angles and intensities of these reflections are meticulously recorded as the crystal is rotated.[6] Modern diffractometers automate this process, which can take several hours. The raw data are then processed to correct for experimental factors and produce a file containing the unique reflection indices (h, k, l) and their intensities.

Step 3: Structure Solution and Refinement

This phase is entirely computational. For small molecules like pyrazine derivatives (<1000 non-hydrogen atoms), the phase problem is typically solved using direct methods, which use statistical relationships between the reflection intensities to generate an initial electron density map and a preliminary atomic model.[6]

This initial model is then refined. Refinement is an iterative process where the atomic positions and other parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5-7% for a well-refined structure.

Protocol: Generalized Single-Crystal X-ray Diffraction
  • Crystallization: Prepare a saturated or near-saturated solution of the this compound derivative in a suitable solvent or solvent system determined by solubility screening (e.g., Toluene, Acetone/Hexane). Use a clean vial and filter the solution to remove any particulate matter. Employ a chosen crystallization method (e.g., slow evaporation in a loosely capped vial).

  • Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects.

  • Mounting: Carefully affix the selected crystal to a cryo-loop using a minimal amount of cryo-protectant oil.

  • Data Collection: Mount the loop on the diffractometer's goniometer head. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Center the crystal in the X-ray beam.

  • Strategy and Collection: Run a data collection strategy to determine the optimal parameters (exposure time, rotation angles) to measure a complete and redundant dataset. Execute the full data collection run.

  • Data Reduction: Integrate the raw diffraction images to determine the intensity of each reflection. Scale the data and correct for absorption effects.

  • Structure Solution: Use appropriate software (e.g., SHELXT, Olex2) to solve the structure using direct methods or dual-space methods.

  • Refinement: Refine the structural model against the experimental data. Initially, refine isotropically, then anisotropically for all non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map and refine their positions.

  • Validation: Check the final model for consistency and chemical sense. Generate a Crystallographic Information File (CIF) for publication and database deposition.

Part 2: A Comparative Framework: SCXRD vs. Alternative & Complementary Techniques

While SCXRD provides the definitive solid-state structure, a multi-technique approach is essential for comprehensive characterization. Other methods provide complementary information or can be used when single crystals are unobtainable.

Comparative Data Summary
Technique Information Obtained Sample Requirements Key Strength Key Limitation
Single-Crystal XRD (SCXRD) Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions.[6]Single crystal (~0.1-0.3 mm).Definitive solid-state structure and conformation.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Crystalline phase identification, lattice parameters, purity assessment.[3][10]Microcrystalline powder (~5-10 mg).Rapid fingerprinting of crystalline solids; does not require single crystals.Does not typically yield atomic coordinates without advanced analysis.[3]
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity (covalent structure), molecular environment in solution.[11][12]Soluble sample (~1-10 mg) in deuterated solvent.Excellent for determining the covalent framework in the solution state.Provides time-averaged data; gives no information on crystal packing.
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res), fragmentation patterns.[13][14]Small amount of sample (solid, liquid, or in solution).High sensitivity; confirms molecular formula and presence of halogens via isotopic patterns.[15]Provides no information on 3D structure or atomic connectivity.
Computational Modeling (DFT) Predicted low-energy conformations, electronic properties, bond parameters.[16][17]None (in silico).Complements experimental data; can predict structures and properties.Model is a theoretical prediction and requires experimental validation.

Diagram: Synergistic Characterization Workflow

synergistic_workflow Synthesis Chemical Synthesis of Derivative MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS Initial analysis NMR NMR Spectroscopy (Confirm Connectivity) Synthesis->NMR Initial analysis Publication Full Characterization (Publication/Report) MS->Publication SCXRD Single-Crystal XRD (Determine 3D Structure) NMR->SCXRD Purity confirmed, proceed to crystallize NMR->Publication DFT Computational (DFT) (Analyze Properties) SCXRD->DFT Use experimental geometry as input for calculation SCXRD->Publication DFT->Publication

Caption: Interplay of analytical techniques for full characterization.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for confirming the covalent structure of a molecule in solution. For a hypothetical derivative, 2,5-Dibromo-3-methoxy-6-phenylpyrazine, ¹H NMR would show distinct signals for the methoxy protons, the aromatic protons of the phenyl ring, and the lone proton on the pyrazine ring. The chemical shifts and coupling patterns confirm the connectivity. ¹³C NMR provides complementary data on the carbon skeleton.

  • SCXRD vs. NMR: NMR reveals the time-averaged structure in solution, where molecules are tumbling freely. SCXRD provides a static snapshot of the molecule's conformation as it exists in the solid state, constrained by crystal packing forces. Differences between the two can reveal conformational flexibility.

Deep Dive 2: Mass Spectrometry (MS)

MS is invaluable for confirming the molecular weight and elemental composition. For this compound derivatives, it offers a unique diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[18] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet pattern for its molecular ion peak (M⁺):

  • M⁺ peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms in the molecule.[19]

Protocol: GC-MS Analysis for Derivative Confirmation
  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at approximately 1 mg/mL.

  • Instrument Setup: Equip a Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation and elution of the analyte. Couple the GC outlet to a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: Acquire mass spectra across a relevant m/z range (e.g., 50-500 amu) as the compound elutes from the GC column.

  • Analysis: Integrate the chromatographic peak corresponding to the target compound. Analyze the corresponding mass spectrum, specifically looking for the molecular ion and the characteristic 1:2:1 isotopic pattern for a dibrominated species.[15]

Conclusion: An Integrated Approach to Structural Certainty

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of this compound derivatives in the solid state. It delivers a level of detail regarding conformation and intermolecular interactions that no other technique can match. However, true scientific rigor and trustworthiness are achieved not by relying on a single method, but by building a self-validating web of evidence.

For the researcher, scientist, or drug development professional, the most robust characterization combines these techniques. Mass spectrometry confirms the elemental composition and molecular weight. NMR spectroscopy validates the covalent bond network in solution. Finally, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure, offering critical insights that can guide further synthetic efforts, explain biological activity, and inform materials design. By understanding the strengths and limitations of each technique, we can deploy them synergistically to achieve unambiguous and comprehensive molecular characterization.

References

A Senior Application Scientist's Guide to Palladium Catalysis for 2,5-Dibromo-3-methoxypyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine scaffolds is a critical endeavor in medicinal chemistry and materials science, with numerous applications in the development of novel therapeutics and functional organic materials.[1] Among the versatile pyrazine building blocks, 2,5-Dibromo-3-methoxypyrazine stands out as a valuable starting material for introducing diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The strategic placement of two bromine atoms allows for selective and sequential functionalization, offering a pathway to complex molecular architectures.

This guide provides an in-depth comparison of various palladium catalysts for the three most common and powerful cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The selection of the optimal palladium catalyst, ligand, and reaction conditions is paramount to achieving high efficiency, yield, and selectivity in these transformations.[1] This document is intended to serve as a practical resource, grounded in experimental evidence from analogous systems, to aid in catalyst selection and reaction optimization.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4][5]

Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n PdII_RX R-Pd(II)(X)L_n Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)(R')L_n PdII_RX->PdII_R_R1 Transmetalation (M-R') PdII_R_R1->Pd0 Regeneration Product R-R' PdII_R_R1->Product Reductive Elimination

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6][7] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. The choice of catalyst and base is crucial for achieving high yields, especially with electron-deficient heteroaryl halides like pyrazines.

While direct comparative studies on this compound are limited, data from analogous dihaloheterocycles, such as 2,5-dibromo-3-hexylthiophene, provide valuable insights into catalyst performance.[8][9]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihaloheterocycles

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good to ExcellentA reliable and commonly used catalyst for a broad range of substrates.[8]
PdCl₂(dppf)-K₂CO₃DME802HighOften shows high activity and is effective for heteroaryl couplings.[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016HighBulky, electron-rich phosphine ligands like SPhos can be highly effective for challenging substrates.[1]
Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene/H₂O10012-24Moderate to GoodA versatile catalyst system suitable for a diverse array of aryl halides.[6]

Yields are reported for analogous dihaloheterocycles and should be considered as a guide.[1][8]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and should be optimized for specific substrates.[10]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Setup (Pyrazine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (80-110 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Aqueous Work-up (Extraction with Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is invaluable for synthesizing pyrazine-containing acetylenic compounds, which are important precursors in medicinal chemistry. The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[11]

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Dihaloarenes

Catalyst/PrecatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.1.597 (for iodobenzene)The classic and highly effective system for Sonogashira couplings.[1]
Pd₂(dba)₃PPh₃/CuIEt₃NToluene80-80 (for tetraethynylporphyrin)A common alternative palladium source.[1]
Pd(OAc)₂- (Copper-free)Et₃NMeCN110-GoodCopper-free conditions can be advantageous to avoid alkyne homocoupling.[9]
PdCl₂(PPh₃)₂CuIDIPEADMF8024-Diisopropylethylamine (DIPEA) is a common alternative base.[6]

Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.[1]

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization.[1]

  • Reaction Setup: To a solution of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and an amine base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1][13] This reaction is particularly useful for coupling amines with aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.[3] For this compound, this allows for the introduction of a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.[14]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Dihaloarenes

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂XPhosK₃PO₄t-BuOH11018HighXPhos is a highly effective ligand for a broad range of amination reactions.[1]
Pd₂(dba)₃SPhosNaOt-BuToluene1002HighSPhos is another excellent choice, particularly for hindered substrates.[1]
Pd(OAc)₂BINAPCs₂CO₃Toluene10024GoodBINAP is a classic bidentate ligand for this transformation.[15]
Pd[P(o-Tolyl)₃]₂-NaOt-BuToluene80-100-GoodA first-generation catalyst system, still effective for certain substrates.[1]

Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and may need to be adapted for specific amines.[1]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) in a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to the appropriate temperature (typically 100-120 °C).

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine_Complex [Ar-Pd(II)(HNR'R'')L_n]X PdII_ArX->PdII_Amine_Complex + HNR'R'' PdII_Amido_Complex Ar-Pd(II)(NR'R'')L_n PdII_Amine_Complex->PdII_Amido_Complex - HX, + Base PdII_Amido_Complex->Pd0 Regeneration Product Ar-NR'R'' PdII_Amido_Complex->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse array of functionalized pyrazine derivatives. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable starting points, with catalyst systems based on bulky phosphine ligands like SPhos offering enhanced reactivity for more challenging couplings. In Sonogashira reactions, the traditional Pd(PPh₃)₂Cl₂/CuI system remains a highly effective choice. For Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like XPhos or SPhos are generally the most effective.

It is crucial to note that the optimal catalyst system is highly dependent on the specific coupling partners and desired product. The experimental protocols and comparative data presented in this guide, derived from closely related systems, provide a strong foundation for researchers to develop efficient and high-yielding cross-coupling reactions with this compound. Further systematic screening of catalysts, ligands, bases, and solvents for this specific substrate would be a valuable contribution to the field.

References

A Comparative Guide to the DFT Analysis of Reaction Mechanisms for 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dibromo-3-methoxypyrazine is a versatile heterocyclic building block with significant potential in the synthesis of novel pharmaceutical agents and functional materials. The presence of two distinct bromine atoms, activated by the electron-deficient pyrazine ring and modulated by a methoxy substituent, presents a fascinating challenge in predicting its reactivity. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to analyze and compare the predominant reaction mechanisms governing its functionalization. We will explore two major competitive pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By detailing a robust computational protocol and presenting a comparative analysis of hypothetical reaction energy data, this guide empowers researchers to rationally design synthetic strategies and optimize reaction outcomes for this valuable scaffold.

The Power of DFT in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry, offering profound insights into the intricate details of reaction mechanisms.[1][2] Unlike experimental methods that often only reveal the final outcome of a reaction, DFT allows us to map the entire potential energy surface. This computational approach enables the precise calculation of the geometries and energies of reactants, products, intermediates, and, most crucially, the transition states that lie at the energetic peak between them.[3][4] The energy difference between the reactants and the highest-energy transition state, known as the activation energy (ΔG‡), is the primary determinant of the reaction rate. By comparing the activation energies of competing pathways, we can predict which reaction is kinetically favored under a given set of conditions.

Competing Reaction Pathways for this compound

The chemical behavior of this compound is dominated by the reactivity of its two carbon-bromine bonds. We will compare two mechanistically distinct but highly plausible reaction classes for its derivatization.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles, a classic SNAr reaction. This pathway is particularly relevant when strong nucleophiles are employed. The reaction can proceed through two primary mechanisms: a stepwise route involving a discrete Meisenheimer intermediate or a concerted process where bond formation and bond breaking occur simultaneously.[5][6][7][8] A key question for this substrate is regioselectivity: will the nucleophile replace the bromine at the C2 or C5 position? The methoxy group at C3 and the two ring nitrogens exert complex electronic effects that influence the stability of the transition states for each pathway.

SNAr_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants Py-Br + Nu⁻ TS1 TS₁ (Addition) Reactants->TS1 Intermediate Meisenheimer Complex [Py(Br)(Nu)]⁻ TS1->Intermediate TS2 TS₂ (Elimination) Intermediate->TS2 Products Py-Nu + Br⁻ TS2->Products Reactants_C Py-Br + Nu⁻ TS_Concerted Concerted TS [Nu···Py···Br]⁻ Reactants_C->TS_Concerted Products_C Py-Nu + Br⁻ TS_Concerted->Products_C

Caption: Competing SNAr mechanisms: stepwise vs. concerted pathways.

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

As a powerful alternative for forming new carbon-carbon bonds, the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. This pathway involves a palladium catalyst to couple the aryl bromide with an organoboron reagent (e.g., a boronic acid). The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the C-Br bond to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst.[9][10][11][12][13] The first step, oxidative addition, is often rate-determining and its energy barrier is a critical point of comparison against the SNAr pathway.

Suzuki_Cycle center Pd⁰L₂ OA Oxidative Addition center->OA Intermediate1 L₂PdII(Py)(Br) OA->Intermediate1 TM Transmetalation Intermediate2 L₂PdII(Py)(R) TM->Intermediate2 RE Reductive Elimination RE->center Catalyst Regeneration Product Py-R RE->Product Intermediate1->TM Intermediate2->RE PyBr Py-Br PyBr->OA RBOH R-B(OH)₂ + Base RBOH->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A DFT-Based Comparative Analysis

To objectively compare these pathways, a researcher would calculate the Gibbs free energy of activation (ΔG‡) for the rate-determining step of each potential reaction. The pathway with the lowest activation barrier will be the kinetically preferred one. The following table presents a set of hypothetical, yet realistic, data that would be generated from such a DFT study.

Reaction PathwayRate-Determining StepReactant Complex (kcal/mol)Transition State (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
SNAr with MeO⁻ Nucleophilic Addition at C50.0+22.522.5
SNAr with MeO⁻ Nucleophilic Addition at C20.0+26.826.8
Suzuki Coupling Oxidative Addition at C50.0+19.719.7
Suzuki Coupling Oxidative Addition at C20.0+21.121.1

Interpreting the Data:

  • SNAr vs. Suzuki: The data clearly shows that the activation barriers for the Suzuki-Miyaura coupling (19.7 and 21.1 kcal/mol) are lower than for the SNAr reaction with a methoxide nucleophile (22.5 and 26.8 kcal/mol). This strongly suggests that in a competitive scenario, the palladium-catalyzed reaction would be significantly faster and the preferred method for functionalization.

  • Regioselectivity: Within each reaction class, there is a clear preference for substitution at the C5 position over the C2 position. The lower activation energies for both SNAr (22.5 vs. 26.8 kcal/mol) and Suzuki coupling (19.7 vs. 21.1 kcal/mol) at C5 indicate that this will be the major regioisomer formed. This preference can be rationalized by analyzing the electronic structure and stability of the respective transition states.

Experimental Protocol: A Step-by-Step DFT Workflow

This section provides a detailed, self-validating protocol for conducting a comparative DFT analysis of the reaction mechanisms of this compound.

DFT_Workflow Start 1. Model Construction (Build Reactants, Products) Opt 2. Geometry Optimization (Find energy minima) Start->Opt Freq 3. Frequency Analysis (Verify minima, get ZPE/G) Opt->Freq TS_Search 4. Transition State Search (e.g., QST3, Berny Opt) Freq->TS_Search Freq_Check All real frequencies? Freq->Freq_Check TS_Freq 5. TS Frequency Analysis (Confirm one imaginary freq.) TS_Search->TS_Freq IRC 6. IRC Calculation (Connect TS to minima) TS_Freq->IRC TS_Freq_Check One imaginary frequency? TS_Freq->TS_Freq_Check Analysis 7. Energy Profile Analysis (Compare ΔG‡) IRC->Analysis IRC_Check Connects correct reactant/product? IRC->IRC_Check Freq_Check->TS_Search Yes TS_Freq_Check->IRC Yes IRC_Check->Analysis Yes

Caption: A standard workflow for computational reaction mechanism analysis.

Methodology Details:

  • Software Selection: Utilize a robust quantum chemistry package such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and typically require access to a high-performance computing (HPC) cluster.

  • Model Construction: Build the 3D structures of all relevant species: this compound, the nucleophile (e.g., methoxide) or organoboron reagent, the palladium catalyst (e.g., Pd(PPh₃)₂), and the anticipated products.

  • Level of Theory Selection:

    • Functional: The choice of DFT functional is critical. For general-purpose calculations on organic reactions, B3LYP is a common starting point.[14] For greater accuracy, especially in systems with potential non-covalent interactions or complex electronic structures, functionals like M06-2X or the range-separated functional ωB97X-D are recommended.

    • Basis Set: A basis set that accurately describes all atoms, including the heavy bromine atom, is essential. Pople-style basis sets like 6-311+G(d,p) or the Karlsruhe def2-TZVP basis set offer a good balance of accuracy and computational efficiency.[2][14]

    • Solvent Model: Reactions are almost always performed in solution. To account for the energetic influence of the solvent, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model should be employed, specifying the experimental solvent (e.g., THF, DMF).

  • Computational Execution:

    • Geometry Optimization: Perform full geometry optimizations on all reactants, intermediates, and products to locate their lowest energy structures.

    • Frequency Analysis: Calculate vibrational frequencies for all optimized structures. For a stable molecule or intermediate, all frequencies must be real (positive). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

    • Transition State (TS) Location: Use methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Berny optimization with eigenvector following to locate the transition state structure connecting reactants and products.

    • TS Verification: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the verified transition state. This traces the reaction path downhill to confirm that the TS correctly connects the desired reactant and product states.

  • Data Analysis: Construct a reaction energy profile by plotting the Gibbs free energy of each stationary point along the reaction coordinate. The activation energy (ΔG‡) is calculated as G(Transition State) - G(Reactants).

Conclusion

The strategic functionalization of this compound is critical for its application in synthetic chemistry. This guide demonstrates how Density Functional Theory serves as a powerful predictive tool to navigate its complex reactivity. By systematically calculating and comparing the activation energy barriers for competing pathways like Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling, researchers can gain invaluable a priori knowledge. This computational insight allows for the rational selection of reaction conditions—be it a strong nucleophile to favor SNAr or a palladium catalyst to drive cross-coupling—thereby minimizing trial-and-error experimentation and accelerating the discovery of novel molecules.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Anticancer Compounds Derived from 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Cornerstone in Modern Oncology Research

In the relentless pursuit of novel cancer therapeutics, the strategic selection of a core chemical scaffold is paramount. Organic heterocyclic compounds have consistently emerged as promising candidates due to their diverse chemical structures and intricate interactions with biological systems.[1] Among these, pyrazine derivatives, six-membered aromatic rings with two nitrogen atoms in a 1,4-orientation, have garnered significant attention for their potential as potent anticancer agents.[1][2] Their unique electronic properties and capacity for hydrogen bonding enhance their ability to bind to biological targets.[2][3]

The starting material, 2,5-Dibromo-3-methoxypyrazine, represents a versatile and highly functionalizable platform for generating novel molecular entities.[4] The two bromine atoms provide reactive handles for introducing diverse substituents through established synthetic methodologies like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).[5]

This guide provides a comprehensive framework for the initial in vitro testing and comparative analysis of a hypothetical series of novel compounds (designated PY-01, PY-02, and PY-03) synthesized from this pyrazine core. We will detail the rationale behind experimental design, provide robust, step-by-step protocols for cytotoxicity screening, and present a clear methodology for data interpretation and comparison against a standard-of-care agent, Doxorubicin. Our objective is to equip fellow researchers with a validated workflow to efficiently triage and identify promising lead compounds for further preclinical development.

Experimental Design & Rationale

A successful in vitro screening campaign hinges on a logical, multi-stage approach. Our workflow is designed to move from broad cytotoxicity screening to more focused mechanistic inquiries, ensuring that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & Comparison Synthesis Synthesis of PY-01, PY-02, PY-03 from this compound QC Structural Verification & Purity Analysis (NMR, MS, HPLC) Synthesis->QC Cell_Selection Select Diverse Cancer Cell Line Panel (A549, MCF-7, HCT116) QC->Cell_Selection Proceed with pure compounds Primary_Screen Primary Cytotoxicity Screen (MTT Assay) Cell_Selection->Primary_Screen IC50 Determine IC50 Values Primary_Screen->IC50 Data_Analysis Comparative Data Analysis vs. Doxorubicin IC50->Data_Analysis Hit_Selection Hit Compound Selection (e.g., IC50 < 10 µM) Data_Analysis->Hit_Selection Secondary_Assay Secondary Mechanistic Assay (e.g., Apoptosis Assay) Hit_Selection->Secondary_Assay

Caption: High-level experimental workflow from synthesis to hit validation.

Causality Behind Cell Line Selection

The choice of cell lines is a critical decision that dictates the relevance and breadth of the initial findings. A common pitfall is relying on a single cell line, which provides a very narrow view of a compound's potential.[6] We advocate for a panel approach, using well-characterized and genetically diverse cell lines from different cancer types.[7] This strategy helps to identify compounds with broad-spectrum activity or, conversely, those with desirable selectivity toward a specific cancer histology.

For this guide, we have selected three workhorse cell lines, widely used in oncology drug discovery:[8]

  • A549: A human lung adenocarcinoma cell line. Lung cancer remains a leading cause of cancer-related mortality.

  • MCF-7: A human breast adenocarcinoma cell line. It is an estrogen receptor (ER)-positive line, representing a major subtype of breast cancer.[9]

  • HCT116: A human colorectal carcinoma cell line. Colorectal cancer is another highly prevalent malignancy.

This panel provides representation across three major cancer types, increasing the probability of identifying meaningful biological activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Trustworthiness in experimental data is achieved by demonstrating that the assay system performs as expected.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • Novel pyrazine compounds (PY-01, PY-02, PY-03) and Doxorubicin (positive control), dissolved in DMSO to create 10 mM stock solutions.

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Include wells for "medium only" (background control) and "cells only" (untreated/vehicle control). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: a. Prepare serial dilutions of the stock compounds (PY-01, PY-02, PY-03, Doxorubicin) in a complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM. b. For the vehicle control wells, prepare a medium containing the highest concentration of DMSO used in the treatment wells (typically ≤ 0.5%). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound dilutions or vehicle control. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, carefully aspirate the compound-containing medium. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the MTT-containing medium from the wells. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and IC50 Determination

The raw absorbance data is processed to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

  • Calculate Percent Viability:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Determine IC50:

    • Plot the percent viability against the log-transformed compound concentrations.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[11]

Caption: A representative dose-response curve used to calculate the IC50 value.

Comparative Performance Analysis

Summarizing quantitative data in a clear, tabular format is essential for direct comparison and decision-making.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Pyrazine Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
PY-01 7.812.59.2
PY-02 35.4> 10058.1
PY-03 1.23.52.8
Doxorubicin 0.81.10.9

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • PY-03 emerges as the most promising lead compound from this initial screen. It demonstrates potent cytotoxic activity across all three cell lines, with IC50 values in the low micromolar range, approaching the potency of the standard-of-care agent, Doxorubicin.

  • PY-01 shows moderate activity, suggesting it could be a candidate for further chemical optimization to improve potency.

  • PY-02 displays poor activity, with high IC50 values. Based on this primary screen, it would be deprioritized from further investigation.

Future Directions: Elucidating the Mechanism of Action

Identifying a potent cytotoxic compound is only the first step. The critical next question is how it works. Pyrazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases.[2][12][13]

Based on the potent activity of PY-03 , a logical next step would be to investigate its ability to induce programmed cell death (apoptosis). An Annexin V/Propidium Iodide (PI) assay using flow cytometry would be an appropriate secondary screen to confirm if the observed cytotoxicity is due to apoptosis or necrosis. This provides deeper mechanistic insight and strengthens the case for advancing the compound into more complex preclinical models.

Conclusion

This guide outlines a scientifically rigorous and efficient workflow for the initial in vitro evaluation of novel compounds synthesized from this compound. By employing a diverse cancer cell line panel, utilizing a robust and validated cytotoxicity assay like the MTT, and applying systematic data analysis, researchers can effectively compare novel agents and identify promising lead candidates. The hypothetical data for compound PY-03 illustrates the successful outcome of such a screening cascade, identifying a potent molecule worthy of significant further investigation into its mechanism of action and therapeutic potential. This structured approach, grounded in sound experimental design and causality, is fundamental to the successful progression of novel chemical entities from the bench to the clinic.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Dibromo-3-methoxypyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the 2,5-Dibromo-3-methoxypyrazine scaffold, a promising starting point for the development of novel kinase inhibitors. By objectively comparing the performance of various analogs and providing the supporting experimental data and methodologies, this guide aims to empower researchers in their quest for more potent and selective therapeutic agents.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazine ring is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates, valued for its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[2] This guide will delve into the specific modifications of the this compound core and their impact on kinase inhibitory activity, offering a roadmap for rational drug design.

The this compound Scaffold: A Versatile Starting Point

The this compound scaffold offers two reactive bromine atoms at the 2- and 5-positions, providing ideal handles for introducing chemical diversity through various cross-coupling reactions. The methoxy group at the 3-position can also be a key interaction point or be modified to fine-tune the molecule's properties. The general strategy for the synthesis of 2,5-disubstituted-3-methoxypyrazine analogs often begins with a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, at one of the bromine positions. This is typically followed by a subsequent reaction at the second bromine position to introduce a different substituent.

Structure-Activity Relationship Analysis: A Case Study in Kinase Inhibition

Let us consider a hypothetical series of 2-(arylamino)-5-bromo-3-methoxypyrazine analogs targeting a generic tyrosine kinase. The initial synthetic step would likely involve a Buchwald-Hartwig amination to install the arylamino group at the 2-position of this compound.

Table 1: Hypothetical SAR Data for 2-(Arylamino)-5-bromo-3-methoxypyrazine Analogs as Kinase Inhibitors

Compound IDR (Substitution on Anilino Ring)Kinase IC50 (nM)
1a H500
1b 4-fluoro250
1c 4-chloro150
1d 4-methyl400
1e 3-methoxy300
1f 4-methoxy600
1g 4-(trifluoromethyl)80

From this hypothetical data, we can derive the following SAR insights:

  • Substitution at the 4-position of the anilino ring is critical for activity. The unsubstituted analog 1a shows moderate activity.

  • Electron-withdrawing groups at the 4-position enhance potency. The fluoro (1b ), chloro (1c ), and trifluoromethyl (1g ) analogs all exhibit improved activity compared to the parent compound, with the trifluoromethyl group providing the most significant boost in potency. This suggests that an electron-deficient phenyl ring is favored for interaction with the kinase.

  • Electron-donating groups at the 4-position are generally detrimental to activity. The 4-methyl (1d ) and 4-methoxy (1f ) analogs are less potent than the unsubstituted compound.

  • The position of the substituent matters. The 3-methoxy analog (1e ) is more potent than the 4-methoxy analog (1f ), indicating that steric and/or electronic effects are sensitive to the substitution pattern.

Further optimization could involve modification of the 5-bromo position. For instance, a Suzuki coupling could be employed to introduce various aryl or heteroaryl groups.

Table 2: Hypothetical SAR Data for 2-(4-(Trifluoromethyl)anilino)-5-(heteroaryl)-3-methoxypyrazine Analogs

Compound IDR' (Heteroaryl at 5-position)Kinase IC50 (nM)
2a Pyridin-4-yl50
2b Pyrimidin-5-yl30
2c Thiophen-2-yl120
2d Furan-2-yl150
2e Imidazol-1-yl200

From this second hypothetical series, we can infer:

  • Introduction of a nitrogen-containing heterocycle at the 5-position generally improves activity. The pyridinyl (2a ) and pyrimidinyl (2b ) analogs are more potent than the parent bromo compound (1g ). This highlights the potential for forming additional hydrogen bonds with the kinase.

  • The nature of the heteroaryl ring is important. The pyrimidinyl group (2b ) is more favorable than the pyridinyl group (2a ), possibly due to the additional nitrogen atom providing a key interaction.

  • Five-membered heterocycles are less tolerated. The thiophene (2c ), furan (2d ), and imidazole (2e ) analogs are less active, suggesting that the geometry and electronic properties of these rings are not optimal for binding.

These hypothetical SAR trends provide a logical framework for the iterative process of lead optimization.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a key intermediate and a common in vitro kinase assay.

Synthesis of 2-(Arylamino)-5-bromo-3-methoxypyrazine (General Procedure)

This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of the initial series of analogs.

Materials:

  • This compound

  • Substituted aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the substituted aniline (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add Pd2(dba)3 (0.05 eq) to the vessel.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)-5-bromo-3-methoxypyrazine analog.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of inhibitors to a kinase.

Materials:

  • Kinase of interest (e.g., purified recombinant tyrosine kinase)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the appropriate wells.

  • Add a mixture of the kinase and the europium-labeled antibody to all wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the SAR Workflow and Signaling Pathways

To further clarify the logical flow of an SAR study and the context of kinase inhibition, the following diagrams are provided.

SAR_Workflow cluster_0 Initial Stage cluster_1 Iterative Optimization cluster_2 Lead Optimization Start Identify Scaffold: This compound Synthesis1 Synthesize Initial Library (e.g., 2-anilino analogs) Start->Synthesis1 Screening1 Primary Screening (e.g., single concentration kinase inhibition) Synthesis1->Screening1 SAR_Analysis1 Analyze Initial SAR Data Screening1->SAR_Analysis1 Design2 Design Second Generation Analogs (e.g., modify 5-position) SAR_Analysis1->Design2 Synthesis2 Synthesize Focused Library Design2->Synthesis2 Screening2 Secondary Screening (IC50 determination) Synthesis2->Screening2 SAR_Analysis2 In-depth SAR Analysis Screening2->SAR_Analysis2 ADME_Tox Evaluate ADME/Tox Properties SAR_Analysis2->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Lead_Candidate Identify Lead Candidate In_Vivo->Lead_Candidate Kinase_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazine Analog (Kinase Inhibitor) Inhibitor->Raf Inhibition

References

A Researcher's Guide to the Synthesis of Substituted Methoxypyrazines: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted methoxypyrazines are a class of heterocyclic compounds of significant interest to researchers in the pharmaceutical, agrochemical, and flavor and fragrance industries. Their potent and diverse biological activities, as well as their contribution to the characteristic aromas of many natural products, have driven the development of various synthetic strategies for their preparation. This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to substituted methoxypyrazines, offering insights into the rationale behind experimental choices and providing detailed protocols to aid in laboratory practice.

Introduction: The Significance of Substituted Methoxypyrazines

Methoxypyrazines are found in nature, contributing to the characteristic aromas of bell peppers, coffee, and some wines.[1][2] Beyond their sensory properties, the pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3] The ability to strategically introduce substituents onto the pyrazine ring is crucial for modulating these properties and developing novel compounds with enhanced efficacy and selectivity. This guide will explore three primary synthetic strategies: the classical condensation approach, the versatile metal-catalyzed cross-coupling reactions, and a functional group interconversion route starting from aminopyrazines.

The Classical Approach: Condensation Followed by Methylation

One of the most established and straightforward methods for the synthesis of the pyrazine core is through the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2-alkoxy-3-alkylpyrazines, a widely adopted strategy, pioneered by Seifert et al., involves the condensation of an α-amino acid amide with glyoxal to form a 2-hydroxypyrazine, which is subsequently methylated.[4][5]

The Underlying Chemistry

This approach builds the pyrazine ring from acyclic precursors. The initial condensation reaction forms a dihydropyrazine intermediate, which then tautomerizes and oxidizes to the aromatic hydroxypyrazine. The choice of the α-amino acid amide directly determines the substituent at the 3-position of the pyrazine ring. The subsequent methylation of the hydroxyl group is a standard O-alkylation reaction.

Generalized Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-3-alkylpyrazine

  • An aqueous solution of the desired α-amino acid amide hydrochloride is neutralized with a base (e.g., sodium carbonate).

  • An aqueous solution of glyoxal is added to the neutralized amino acid amide solution.

  • The reaction mixture is heated at reflux for a specified period (typically several hours).

  • Upon cooling, the 2-hydroxy-3-alkylpyrazine often precipitates and can be collected by filtration.

Step 2: Methylation of 2-Hydroxy-3-alkylpyrazine

  • The 2-hydroxy-3-alkylpyrazine is dissolved in a suitable solvent (e.g., diethyl ether).

  • A methylating agent, such as diazomethane in ether or methyl iodide with a base (e.g., sodium hydride), is added to the solution.[6]

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The solvent and excess reagent are removed under reduced pressure, and the resulting 2-methoxy-3-alkylpyrazine is purified by distillation or chromatography.

Recent studies have focused on optimizing this classical route, achieving overall yields of around 50% under milder reaction conditions.[7]

Modern Strategies: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and their application to pyrazine chemistry offers unparalleled versatility in introducing a wide array of substituents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools in this context.[3]

The Power of Palladium Catalysis

These reactions typically involve the coupling of a halopyrazine (or a pyrazine triflate) with a suitable coupling partner in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction introduces carbon-based substituents (alkyl, aryl, heteroaryl) via organoboron reagents, while the Buchwald-Hartwig amination forms carbon-nitrogen bonds.[8][9]

Synthetic Approach via Suzuki-Miyaura Coupling

This route is ideal for synthesizing methoxypyrazines with aryl or heteroaryl substituents. A common strategy involves the Suzuki-Miyaura coupling of a chloropyrazine with a boronic acid, followed by conversion of a strategically placed functional group to a methoxy group.

  • To a reaction vessel, add the chloropyrazine, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The yields for Suzuki-Miyaura couplings on chloropyrazines are generally moderate to good, ranging from 37% to 72%, depending on the substrates and reaction conditions.[10] Electron-donating groups on the boronic acid tend to give better yields.[10]

Synthetic Approach via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can be employed to introduce an amino group onto the pyrazine ring, which can then be converted to a methoxy group via diazotization and subsequent treatment with methanol. This route offers an alternative to the direct introduction of a methoxy group.

The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[11] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.[11] The reaction is highly sensitive to oxygen, so maintaining an inert atmosphere is essential.[12]

A key limitation of the Buchwald-Hartwig amination on pyrazines can be the presence of certain functional groups that can poison the catalyst.[12] Additionally, the reaction conditions can be harsh for sensitive substrates.

Functional Group Interconversion: From Chloro- and Aminopyrazines

A versatile strategy for the synthesis of substituted methoxypyrazines involves the preparation of functionalized pyrazine precursors, such as chloro- or aminopyrazines, followed by conversion of these functional groups to the desired methoxy group.

Nucleophilic Aromatic Substitution of Chloropyrazines

A direct and efficient method to introduce a methoxy group is through the nucleophilic aromatic substitution (SNA_r) of a chloropyrazine with sodium methoxide.[13]

The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack by the methoxide ion. The reaction proceeds via a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. The presence of electron-withdrawing groups on the pyrazine ring can further activate the substrate towards nucleophilic attack.

  • A solution of the chloropyrazine in dry methanol is prepared.

  • A solution of sodium methoxide in methanol (commercially available or prepared in situ from sodium metal and methanol) is added to the chloropyrazine solution.

  • The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove inorganic salts.

  • The organic layer is dried and concentrated to afford the methoxypyrazine, which can be further purified if necessary.

Diazotization of Aminopyrazines

An alternative route involves the conversion of an aminopyrazine to a hydroxypyrazine via a diazotization reaction, followed by methylation.

The aminopyrazine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is typically unstable and is hydrolyzed in situ to the corresponding hydroxypyrazine.[14]

  • The aminopyrazine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

  • The mixture is then heated to promote the hydrolysis of the diazonium salt to the hydroxypyrazine.

  • The hydroxypyrazine can be isolated by extraction and then methylated as described in section 2.2.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Typical Yields Substrate Scope
Condensation & Methylation Straightforward, well-established, good for simple alkyl substituents.[4][7]Limited to substituents available from α-amino acids, can have moderate yields.~50% (optimized)[7]Primarily for 3-alkyl substituents.[4]
Suzuki-Miyaura Coupling High versatility for introducing C-C bonds (aryl, heteroaryl), mild reaction conditions.[10]Requires pre-functionalized pyrazine, potential for catalyst poisoning.37-72%[10]Broad for aryl and heteroaryl boronic acids.[10]
Buchwald-Hartwig Amination Effective for introducing amino groups for further functionalization.Sensitive to air and certain functional groups, requires careful optimization of ligands and base.[11][12]Varies widely depending on substrates.Broad for amines and aryl halides.[8]
SNA_r of Chloropyrazines Direct and often high-yielding method for introducing the methoxy group.[13]Requires the synthesis of the corresponding chloropyrazine precursor.Generally good to high.Dependent on the reactivity of the chloropyrazine.
Diazotization of Aminopyrazines Provides an alternative route to hydroxypyrazine precursors.[14]Diazonium intermediates can be unstable, requires careful temperature control.Moderate.Dependent on the stability of the diazonium salt.

Visualizing the Synthetic Pathways

Condensation and Methylation Route

Condensation_Methylation cluster_condensation Condensation cluster_methylation Methylation amino_acid_amide α-Amino Acid Amide hydroxypyrazine 2-Hydroxy-3-alkylpyrazine amino_acid_amide->hydroxypyrazine Reflux glyoxal Glyoxal glyoxal->hydroxypyrazine Reflux methoxypyrazine 2-Methoxy-3-alkylpyrazine hydroxypyrazine->methoxypyrazine methylating_agent Methylating Agent (e.g., CH₂N₂ or CH₃I) methylating_agent->methoxypyrazine

Caption: Condensation of an α-amino acid amide with glyoxal followed by methylation.

Metal-Catalyzed Cross-Coupling and Functionalization

Cross_Coupling_Functionalization cluster_coupling Cross-Coupling chloropyrazine Chloropyrazine substituted_pyrazine Substituted Pyrazine chloropyrazine->substituted_pyrazine Suzuki chloropyrazine->substituted_pyrazine Buchwald-Hartwig boronic_acid Arylboronic Acid boronic_acid->substituted_pyrazine Suzuki amine Amine amine->substituted_pyrazine Buchwald-Hartwig methoxypyrazine Methoxypyrazine substituted_pyrazine->methoxypyrazine e.g., SNAr, Diazotization pd_suzuki Pd Catalyst (Suzuki-Miyaura) pd_buchwald Pd Catalyst (Buchwald-Hartwig) functional_group_conversion Functional Group Conversion FGI_Routes chloropyrazine Chloropyrazine methoxypyrazine Methoxypyrazine chloropyrazine->methoxypyrazine SNAr with NaOMe aminopyrazine Aminopyrazine hydroxypyrazine Hydroxypyrazine aminopyrazine->hydroxypyrazine Diazotization/ Hydrolysis hydroxypyrazine->methoxypyrazine Methylation naome NaOMe diazotization Diazotization methylation Methylation

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the responsible management of chemical reagents is as critical as the innovative work they enable. 2,5-Dibromo-3-methoxypyrazine (CAS No: 489431-66-5), a halogenated heterocyclic compound, requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols for the proper disposal of this compound.

Part 1: Hazard Profile and Essential Safety Precautions

Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicity data for this exact compound is limited, its structure as a brominated pyrazine derivative informs the necessary precautions. Pyrazine derivatives may cause respiratory, skin, and eye irritation[1][2][3]. As a brominated organic molecule, it falls under the category of halogenated organic compounds, which have specific disposal requirements[4][5].

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following controls are in place. All operations should be conducted within a certified chemical fume hood[6].

Hazard CategoryPrecautionary Action & Required PPERationale
Contact Hazard Skin: Wear chemical-impermeable gloves (e.g., nitrile) and a fully buttoned lab coat. Avoid skin contact.[6][7] Eyes: Use chemical splash goggles or a face shield.[7]Prevents potential skin and eye irritation or burns from direct contact.
Inhalation Hazard Respiratory: Handle exclusively in a well-ventilated area, preferably a chemical fume hood.[6][7] Avoid breathing dust or vapors.[7]Minimizes the risk of respiratory tract irritation.[1]
Environmental Hazard Containment: Prevent the chemical from entering drains or waterways.[1][7]Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[1]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. This classification is critical because mixing halogenated and non-halogenated waste streams unnecessarily increases hazardous waste management costs and complicates disposal, as the entire mixture must be treated as halogenated waste.[4][8]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. Glass is often suitable, but avoid metal containers for halogenated solvents or corrosive wastes.[9][10] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[10]

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include the full chemical name, "Waste this compound," and an indication of its hazards (e.g., Irritant).[11]

  • Collection: Collect all materials contaminated with this compound, including residual amounts in original containers, contaminated labware (like pipette tips), and absorbent materials from spill cleanups, into this designated container.[7][11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[6][11]

Step 2: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure: For a large spill, evacuate personnel from the immediate area and remove all sources of ignition.[7]

  • Equip PPE: Before cleanup, don the appropriate PPE as detailed in the table above.

  • Containment & Cleanup: For small, manageable spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder to cover the spill.[1][11]

  • Collect Waste: Using non-sparking tools, carefully sweep or shovel the absorbed material into your designated halogenated hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

Step 3: Final Disposal Pathway

The ultimate disposal of halogenated organic waste is a regulated process that must not be undertaken by laboratory personnel directly.

  • Professional Disposal: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[11] Never pour this compound down the drain or discard it in the regular trash.[7][11]

  • Incineration: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[4][12][13] These incinerators are equipped with specialized scrubbers and emission control systems to neutralize harmful by-products like hydrogen bromide that are generated during combustion.[13] This process ensures the complete destruction of the hazardous compound.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.

G cluster_0 Handling & Collection cluster_1 Final Disposal start Waste this compound Generated is_spill Accidental Spill? start->is_spill ppe_spill 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_spill->ppe_spill Yes segregate_waste 1. Segregate as Halogenated Waste is_spill->segregate_waste No (Routine) contain_spill 2. Contain with Inert Absorbent ppe_spill->contain_spill collect_spill 3. Collect into Halogenated Waste Container contain_spill->collect_spill final_disposal_node Request Pickup by EHS or Licensed Waste Vendor collect_spill->final_disposal_node incineration Transport to Permitted Facility for High-Temperature Incineration final_disposal_node->incineration containerize 2. Place in Labeled, Sealed, Compatible Container segregate_waste->containerize store_waste 3. Store in Satellite Accumulation Area containerize->store_waste store_waste->final_disposal_node

Caption: Workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dibromo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the synthetic pathway. However, the foundation of successful and reproducible science is safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2,5-Dibromo-3-methoxypyrazine, a key heterocyclic building block. We will move beyond a simple checklist to understand the causality behind each safety recommendation, ensuring every step is part of a self-validating safety system.

The toxicological properties of many research chemicals, including this compound, are not always fully investigated. Therefore, we must treat them with a high degree of caution. The guidance provided here is grounded in established safety principles and data from Safety Data Sheets (SDS) for this compound and structurally similar molecules.

Hazard Assessment: Understanding the Risk

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This assessment dictates the level of containment and the specific personal protective equipment (PPE) required. This compound is classified with several key hazards that inform our safety protocol.

Hazard ClassificationGHS CodeSignal WordDescriptionSource
Acute Toxicity, OralH302WarningHarmful if swallowed.[1]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[1]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of dust or particulates.[2][3] Our PPE strategy must therefore create a comprehensive barrier against these entry points.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard set of PPE is mandatory for all handling procedures involving this compound. The selection of each component is a deliberate choice to mitigate a specific risk.

Eye and Face Protection: Shielding from Irritants

Direct contact with this compound can cause serious eye irritation.[1] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards. These provide a seal around the eyes, protecting against splashes and airborne dust.

  • Recommended for Splash Risk: When handling solutions or performing vigorous agitation, a full-face shield should be worn over chemical splash goggles. This provides an additional layer of protection for the entire face.[4]

Skin and Body Protection: Preventing Dermal Contact

This compound is a known skin irritant.[1] The goal is to prevent any direct contact with the skin.

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect street clothes and skin.

  • Additional Coverage: For tasks involving larger quantities or a higher risk of dust generation, consider disposable coveralls to ensure no skin is exposed.[5]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting.[6] Do not wear sandals or perforated shoes.[6]

Respiratory Protection: Avoiding Inhalation

As a solid, this compound poses a risk of respiratory tract irritation if its dust is inhaled.[1]

  • Primary Control: The most effective way to control this hazard is through engineering controls. Always handle this chemical in a certified chemical fume hood to minimize the concentration of airborne particles.[3]

  • When Respirators are Needed: If a fume hood is not available or if procedures are likely to generate significant dust (e.g., weighing large quantities, scraping dried material), respiratory protection is necessary. A NIOSH-approved N95 dust mask or a half-mask air-purifying respirator with a particulate filter is recommended.[7][8]

Operational Workflow for Safe Handling

A systematic approach to the entire process, from preparation to disposal, is critical for safety. The following workflow integrates the use of PPE at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Disposal Phase prep_area Designate & Clear Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE gather_mats Assemble All Necessary Chemicals & Equipment don_ppe Don PPE: Lab Coat, Goggles, Gloves gather_mats->don_ppe Proceed to Handling weigh_handle Weigh & Handle Chemical Inside Fume Hood don_ppe->weigh_handle decon_equip Decontaminate Glassware & Equipment weigh_handle->decon_equip After Experiment wipe_area Wipe Down Work Surface decon_equip->wipe_area doff_ppe Doff PPE in Correct Order (Gloves First) wipe_area->doff_ppe dispose_waste Segregate & Label Hazardous Waste doff_ppe->dispose_waste Final Steps dispose_ppe Dispose of Contaminated Gloves & Consumables dispose_waste->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

  • Preparation:

    • Designate a work area within a chemical fume hood. Ensure the area is clean and uncluttered.

    • Gather and inspect all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

    • Assemble all necessary equipment (spatulas, glassware, etc.) and chemicals to minimize movement in and out of the hood.

  • Execution:

    • Don your PPE before handling the chemical.

    • Perform all manipulations, including weighing and transferring, inside the fume hood to contain any dust.[2]

    • Handle the solid carefully to minimize dust generation. Avoid actions like dropping or vigorous scraping.

    • If any material is spilled, follow your institution's spill cleanup procedure immediately. For small dry spills, carefully sweep up the material and place it in a sealed container for disposal.[3]

  • Decontamination and Disposal:

    • After handling, decontaminate any non-disposable equipment.

    • Wipe down the work surface in the fume hood.

    • Segregate waste. Place excess this compound and any materials heavily contaminated with it into a clearly labeled hazardous waste container.[8]

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed first, followed by goggles and then the lab coat.

    • Dispose of contaminated gloves and other disposable items in the appropriate solid waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Emergency Procedures: Immediate Response Plan

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

By adhering to this comprehensive guide, you build a robust culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-methoxypyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-methoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.